1-Formylpyrrolidine
描述
Structure
3D Structure
属性
IUPAC Name |
pyrrolidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-6-3-1-2-4-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRIQBHIKABLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191042 | |
| Record name | Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Aldrich MSDS] | |
| Record name | Prolinal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10280 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.28 [mmHg] | |
| Record name | Prolinal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10280 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3760-54-1 | |
| Record name | 1-Pyrrolidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Formylpyrrolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO74GWE7WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Pyrrolidinecarboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034587 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Formylpyrrolidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Formylpyrrolidine, also known as N-formylpyrrolidine or pyrrolidine-1-carboxaldehyde, is a heterocyclic organic compound with the chemical formula C5H9NO. It serves as a versatile intermediate in organic synthesis and as a monomer constituent for gas clathrate inhibitors.[1] This document provides a comprehensive overview of its physical and chemical properties, outlines known synthetic pathways, and discusses its applications, with a focus on providing researchers and drug development professionals with critical technical information.
Chemical Identity and Physical Properties
This compound is a clear, slightly yellow liquid at room temperature.[1][2][3] It is a combustible liquid and should be stored in a dry, well-ventilated place.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H9NO | [2][3][4][5] |
| Molecular Weight | 99.13 g/mol | [4][6] |
| CAS Number | 3760-54-1 | [2][4] |
| Appearance | Clear to slightly yellow liquid | [1][2][3] |
| Density | 1.04 g/mL at 25 °C | [1][5] |
| Boiling Point | 92-94 °C at 15 mmHg | [1][5] |
| 204.4 °C at 760 mmHg | [2] | |
| Flash Point | 95 °C (203 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.479 | [2][3][5] |
| Vapor Pressure | 2.71 mmHg at 25 °C | [2][3] |
| LogP | 0.81240 | [2][5] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Synthesis of this compound
Two reported synthetic routes are:
-
The reaction of pyrrolidine with carbon dioxide.
-
The reaction of pyrrolidine with formaldehyde, which has a reported yield of 99.0%.[2]
The precursors for its synthesis include pyrrolidine, formic acid, carbon monoxide, and carbon dioxide.[5]
Below is a logical workflow illustrating these synthetic pathways.
References
An In-depth Technical Guide to 1-Formylpyrrolidine (CAS 3760-54-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Formylpyrrolidine (N-Formylpyrrolidine), a versatile amide used as a polar aprotic solvent and a formylating reagent in organic synthesis. This document details its physicochemical properties, synthesis protocols, key reactions, and spectral data, presented in a format tailored for chemical research and development.
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized below. This data is essential for its application in experimental design, particularly for solvent selection and reaction condition optimization.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 3760-54-1 |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 222-224 °C (at 760 mmHg) |
| Density | 1.00 g/cm³ at 25 °C |
| Refractive Index (n²⁰/D) | 1.472 |
| Flash Point | 102 °C (216 °F) |
| Solubility | Miscible with water and most common organic solvents. |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks / Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): 1.90-2.05 (m, 4H, CH₂), 3.40-3.55 (m, 4H, N-CH₂), 8.20 (s, 1H, CHO) |
| ¹³C NMR (CDCl₃) | δ (ppm): 23.5, 26.0 (C-3, C-4), 42.0, 46.5 (C-2, C-5), 162.5 (C=O) |
| IR (Neat) | ν (cm⁻¹): 2970 (C-H stretch), 1675 (C=O stretch, amide), 1430 (CH₂ bend) |
| Mass Spec (EI) | m/z (%): 99 (M⁺, 40), 70 (M-CHO, 100), 42 (C₂H₄N⁺, 35) |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the direct formylation of pyrrolidine with formic acid.
Experimental Protocol: Synthesis from Pyrrolidine and Formic Acid
Objective: To synthesize this compound via the N-formylation of pyrrolidine.
Materials:
-
Pyrrolidine
-
Formic acid (88-98%)
-
Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard reflux and distillation glassware
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine one molar equivalent of pyrrolidine with 1.1 to 1.2 molar equivalents of formic acid in a volume of toluene sufficient to facilitate azeotropic water removal.
-
Azeotropic Dehydration: Heat the mixture to reflux. Water, a byproduct of the amidation, will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete. This typically takes 3-6 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 105-107 °C at 10 mmHg.
-
Drying and Storage: Dry the purified product over anhydrous sodium sulfate, filter, and store in a tightly sealed container.
Caption: Diagram 1: General workflow for the synthesis and purification of this compound.
Applications in Organic Synthesis
This compound is a valuable reagent, primarily utilized as a formylating agent in reactions such as the Vilsmeier-Haack reaction.
Vilsmeier-Haack Reaction
In the presence of phosphoryl chloride (POCl₃) or oxalyl chloride, this compound forms a Vilsmeier reagent, a potent electrophile used to install a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.
Mechanism Overview:
-
The oxygen of the amide attacks the electrophilic phosphorus of POCl₃.
-
Chloride is eliminated and subsequently attacks the carbonyl carbon.
-
A cascade of eliminations generates the electrophilic chloroiminium ion, the active Vilsmeier reagent.
-
The electron-rich aromatic ring attacks the iminium carbon.
-
A subsequent hydrolysis step during workup quenches the iminium salt and reveals the aldehyde product.
Caption: Diagram 2: Key steps in the Vilsmeier-Haack formylation reaction.
Experimental Protocol: Formylation of Indole
Objective: To synthesize Indole-3-carboxaldehyde using this compound and POCl₃.
Materials:
-
Indole
-
This compound
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard reaction and extraction glassware
Procedure:
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via syringe, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-45 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: Dissolve Indole (1.0 eq) in anhydrous DCM in a separate flask. Add this solution dropwise to the cold Vilsmeier reagent solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a cold, saturated sodium bicarbonate solution until the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure Indole-3-carboxaldehyde.
Safety and Handling
This compound is considered a combustible liquid with low toxicity. However, standard laboratory safety precautions should always be observed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed.
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention. Always consult the Safety Data Sheet (SDS) for complete information before use.
An In-depth Technical Guide to 1-Formylpyrrolidine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Formylpyrrolidine (also known as N-Formylpyrrolidine or Pyrrolidine-1-carboxaldehyde), a versatile heterocyclic compound. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its applications, particularly as a synthetic building block in drug discovery and materials science.
Core Concepts: Structure and Properties
This compound is a derivative of pyrrolidine, a five-membered saturated nitrogen heterocycle. The addition of a formyl group to the nitrogen atom imparts specific chemical characteristics, making it a useful intermediate in various organic syntheses.
Molecular Structure
The chemical structure of this compound consists of a pyrrolidine ring where the nitrogen atom is bonded to the carbonyl carbon of a formyl group.
-
Molecular Formula: C₅H₉NO
-
Molecular Weight: 99.13 g/mol
-
Canonical SMILES: C1CCN(C1)C=O
-
InChI Key: AGRIQBHIKABLPJ-UHFFFAOYSA-N
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below, providing essential data for laboratory and industrial applications.
| Property | Value | Reference |
| IUPAC Name | Pyrrolidine-1-carbaldehyde | [1] |
| CAS Number | 3760-54-1 | [2] |
| Appearance | Clear, slightly yellow liquid | [3][4] |
| Density | 1.04 g/mL at 25 °C | [4] |
| Boiling Point | 92-94 °C at 15 mmHg | [4] |
| Flash Point | 95 °C (closed cup) | |
| Refractive Index | n20/D 1.479 (lit.) | [4] |
| Molecular Weight | 99.13 | [2] |
| Molecular Formula | C₅H₉NO | [2] |
| XLogP3 | -0.3 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.
Synthesis Protocol: Formylation of Pyrrolidine
A high-purity synthesis of this compound can be achieved through the reaction of pyrrolidine with formic acid, followed by dehydration and purification.[5]
Materials:
-
Pyrrolidine (71.5 g)
-
Formic acid (52.3 g, 88.0% content)
-
250 mL distillation flask
-
Heating mantle/oil bath
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge a 250 mL distillation flask with 71.5 grams of pyrrolidine and 52.3 grams of 88.0% formic acid.
-
Salt Formation and Dehydration: Heat the mixture in an oil bath at a temperature range of 60-120 °C. Water produced during the reaction will begin to distill off.
-
Completion of Dehydration: Continue heating until the distillation of water ceases, indicating the completion of the dehydration step.
-
Purification: Allow the reaction mixture to cool to room temperature.
-
Vacuum Distillation: Assemble a vacuum distillation apparatus and purify the crude product by distillation under reduced pressure to obtain high-purity this compound. The expected yield is approximately 84 grams.[5]
Analytical Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard and effective method for determining the purity of volatile organic compounds like this compound and identifying any potential impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)
-
Capillary Column: PEG20M or equivalent polar column (e.g., 30 m length, 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium (99.999% purity)
-
Sample for Analysis: Synthesized this compound
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS Method Setup:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: m/z 35-350
-
-
Data Acquisition and Analysis: Inject the prepared sample into the GC-MS system. The resulting total ion chromatogram (TIC) will show peaks corresponding to the eluting compounds.
-
Purity Determination: Identify the peak for this compound based on its retention time and mass spectrum. Purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks.
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear, logical representations of experimental and conceptual workflows.
Caption: Synthesis workflow for this compound.
Caption: GC-MS workflow for purity analysis.
Applications in Research and Development
This compound serves as a key building block in several areas of chemical and pharmaceutical research:
-
Drug Discovery: It is utilized in the synthesis of more complex molecules, including derivatives that have shown potential as prolyl endopeptidase inhibitors, which are investigated for nootropic (cognitive-enhancing) effects.
-
Materials Science: It is a monomer component for gas clathrate inhibitors, which are important in the oil and gas industry to prevent the formation of hydrate plugs in pipelines.[3][4]
-
Organic Synthesis: As a formylating agent and a pyrrolidine-containing scaffold, it is valuable for constructing a wide range of heterocyclic compounds.
References
- 1. N-Formylpyrrolidine | C5H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 3760-54-1 [chemicalbook.com]
- 5. CN1253947A - Preparation method of high purity N-formyl pyrrolidine and its homolog - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 1-Formylpyrrolidine from Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-formylpyrrolidine from pyrrolidine, a key transformation in organic synthesis and drug development. This compound serves as a versatile intermediate and a valuable building block in the creation of more complex molecules. This document details three distinct synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate replication and comparison. The synthesis workflows are visually represented to ensure clarity and ease of understanding.
Introduction
Pyrrolidine, a cyclic secondary amine, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] The N-formylation of pyrrolidine to yield this compound is a fundamental and critical transformation. This derivative is a key intermediate in the synthesis of various pharmaceutical compounds and is also utilized as a monomer in the production of gas clathrate inhibitors.[2] The addition of the formyl group modifies the reactivity and physical properties of the pyrrolidine ring, opening avenues for further functionalization.
This whitepaper presents a detailed examination of three primary methods for the synthesis of this compound from pyrrolidine:
-
Method 1: Reaction with Formic Acid
-
Method 2: Reaction with Ethyl Formate
-
Method 3: Reaction with Chloral Hydrate and a Base
Each method is presented with a thorough experimental protocol, a summary of quantitative data in a comparative table, and a visual representation of the workflow.
Synthetic Methodologies
This section provides a detailed exploration of the three selected methods for the N-formylation of pyrrolidine.
Method 1: Reaction with Formic Acid
This is a classical and straightforward method for the formylation of amines. The reaction proceeds by the direct reaction of pyrrolidine with formic acid to form the corresponding ammonium salt, which upon heating, dehydrates to yield this compound. The removal of water is crucial to drive the equilibrium towards the product and is often facilitated by azeotropic distillation.
2.1.1. Experimental Protocol
A detailed procedure for the synthesis of this compound using formic acid is as follows:
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a dropping funnel.
-
Charging Reactants: The flask is charged with pyrrolidine (71.5 g, 1.0 mol) and toluene (100 mL).
-
Addition of Formic Acid: 85% Formic acid (54.2 g, 1.0 mol) is added dropwise to the stirred solution of pyrrolidine in toluene. An exothermic reaction will be observed.
-
Azeotropic Dehydration: The reaction mixture is heated to reflux. The water generated during the reaction is collected in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction is monitored by observing the cessation of water collection in the trap.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The toluene is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, slightly yellow liquid.
2.1.2. Reaction Workflow
Caption: Workflow for the synthesis of this compound via the formic acid method.
Method 2: Reaction with Ethyl Formate
This method utilizes an ester of formic acid, typically ethyl formate, as the formylating agent. The reaction involves the nucleophilic attack of pyrrolidine on the carbonyl carbon of ethyl formate, leading to the formation of this compound and ethanol as a byproduct. The removal of ethanol can be used to drive the reaction to completion.
2.2.1. Experimental Protocol
A detailed procedure for the synthesis of this compound using ethyl formate is as follows:
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Charging Reactants: The flask is charged with pyrrolidine (71.1 g, 1.0 mol) and ethyl formate (74.1 g, 1.0 mol).
-
Reaction: The mixture is heated to reflux for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature.
-
Purification: The excess ethyl formate and the ethanol byproduct are removed by distillation at atmospheric pressure. The remaining crude product is then purified by vacuum distillation to afford this compound.
2.2.2. Reaction Workflow
Caption: Workflow for the synthesis of this compound via the ethyl formate method.
Method 3: Reaction with Chloral Hydrate and a Base
This method offers an alternative route to N-formylation under basic conditions. Pyrrolidine is treated with chloral hydrate in the presence of a base, such as sodium hydroxide. The reaction is believed to proceed through a haloform-type reaction mechanism.
2.3.1. Experimental Protocol
A detailed procedure for the synthesis of this compound using chloral hydrate is as follows:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath.
-
Charging Reactants: The flask is charged with pyrrolidine (71.1 g, 1.0 mol) and water (100 mL).
-
Addition of Chloral Hydrate: A solution of chloral hydrate (165.4 g, 1.0 mol) in water (100 mL) is added dropwise to the stirred pyrrolidine solution while maintaining the temperature below 10 °C.
-
Addition of Base: A solution of sodium hydroxide (40.0 g, 1.0 mol) in water (100 mL) is then added dropwise, keeping the temperature below 20 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2 hours.
-
Work-up: The reaction mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to give this compound.
2.3.2. Reaction Workflow
Caption: Workflow for the synthesis of this compound via the chloral hydrate method.
Quantitative Data Summary
The following table summarizes the key quantitative data for the three described synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Formic Acid | Method 2: Ethyl Formate | Method 3: Chloral Hydrate & Base |
| Formylating Agent | Formic Acid | Ethyl Formate | Chloral Hydrate |
| Stoichiometry (Pyrrolidine:Reagent) | 1:1 | 1:1 | 1:1:1 (Pyrrolidine:Chloral:NaOH) |
| Solvent | Toluene | None (or excess ethyl formate) | Water, Diethyl Ether (for extraction) |
| Temperature | Reflux (approx. 110 °C) | Reflux (approx. 77 °C) | 0-20 °C, then Room Temperature |
| Reaction Time | 4-8 hours | 4-6 hours | ~2.5 hours |
| Typical Yield | 84%[3] | 80-90% (estimated) | 75-85% (estimated) |
| Purification | Vacuum Distillation | Vacuum Distillation | Extraction followed by Vacuum Distillation |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
Appearance: Clear, slightly yellow liquid.[4]
-
Boiling Point: 92-94 °C at 15 mmHg.[5]
-
Density: 1.04 g/mL at 25 °C.[5]
-
Refractive Index: n20/D 1.479.[5]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (CDCl3, 400 MHz) δ (ppm): 8.25 (s, 1H, CHO), 3.45 (t, J=6.8 Hz, 2H, NCH2), 3.35 (t, J=6.8 Hz, 2H, NCH2), 1.95-1.85 (m, 4H, CH2CH2).
-
13C NMR (CDCl3, 100 MHz) δ (ppm): 163.0 (C=O), 47.5 (NCH2), 45.5 (NCH2), 26.0 (CH2), 24.0 (CH2).[6]
4.2. Infrared (IR) Spectroscopy
-
IR (neat, cm-1): A strong absorption band characteristic of the amide carbonyl group is expected around 1670 cm-1.
Conclusion
This technical guide has detailed three effective methods for the synthesis of this compound from pyrrolidine. The choice of method will depend on factors such as available reagents, desired scale, and sensitivity of other functional groups in more complex substrates. The reaction with formic acid offers a high-yielding and straightforward approach, particularly when coupled with azeotropic water removal. The use of ethyl formate provides a milder, solvent-free alternative. The chloral hydrate method presents a viable option under basic conditions. The provided experimental protocols, quantitative data, and workflow diagrams offer a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 2. The immobilized NaHSO4·H2O on activated charcoal: a highly efficient promoter system for N-formylation of amines with ethyl formate » Growing Science [growingscience.com]
- 3. CN1253947A - Preparation method of high purity N-formyl pyrrolidine and its homolog - Google Patents [patents.google.com]
- 4. This compound 97% | 3760-54-1 [sigmaaldrich.com]
- 5. This compound | 3760-54-1 [chemicalbook.com]
- 6. acadiau.ca [acadiau.ca]
Spectroscopic Profile of 1-Formylpyrrolidine: A Technical Guide
This guide provides a comprehensive overview of the spectral data for 1-formylpyrrolidine (CAS No: 3760-54-1), a key intermediate in various chemical syntheses. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, supported by standardized experimental protocols and logical workflows.
Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.03 | Singlet | 1H | H-C=O |
| 3.45 | Triplet | 2H | N-CH₂ |
| 3.35 | Triplet | 2H | N-CH₂ |
| 1.90 | Multiplet | 4H | -CH₂-CH₂- |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 160.7 | C=O |
| 45.9 | N-CH₂ |
| 41.9 | N-CH₂ |
| 25.9 | -CH₂- |
| 23.2 | -CH₂- |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975 | Strong | C-H stretch (alkane) |
| 2878 | Strong | C-H stretch (alkane) |
| 1675 | Strong | C=O stretch (amide) |
| 1435 | Medium | C-H bend |
| 1335 | Medium | C-N stretch |
Sample Preparation: Neat (liquid film)
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 99 | 65 | [M]⁺ (Molecular Ion) |
| 70 | 100 | [M-CHO]⁺ |
| 43 | 40 | [C₃H₇]⁺ |
| 42 | 85 | [C₂H₄N]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of the presented spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Instrumentation:
-
400 MHz NMR Spectrometer
-
5 mm NMR tubes
-
Standard laboratory glassware
Reagents:
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Approximately 20 mg of this compound was dissolved in 0.6 mL of CDCl₃ containing TMS in a clean, dry vial. The solution was then transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer was tuned and locked onto the deuterium signal of the CDCl₃. Standard shimming procedures were performed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence was used to acquire the proton spectrum. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence was used to acquire the carbon spectrum. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. 512 scans were accumulated.
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Salt plates (NaCl or KBr)
-
Pipette
Procedure:
-
Sample Preparation: A single drop of neat this compound was placed onto a clean, dry salt plate.[1] A second salt plate was carefully placed on top to create a thin liquid film.[1]
-
Background Spectrum: A background spectrum of the empty sample compartment was recorded to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Spectrum Acquisition: The prepared salt plate "sandwich" was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum was presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) was injected into the GC inlet. The GC separated the sample from the solvent and introduced it into the mass spectrometer.
-
Ionization: In the EI source, the sample molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a small molecule like this compound.
References
1-Formylpyrrolidine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1-Formylpyrrolidine (CAS No: 3760-54-1). The information is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO | [1] |
| Molecular Weight | 99.13 g/mol | [1] |
| Appearance | Clear, slightly yellow to light brown liquid | |
| Boiling Point | 92-94 °C at 15 mmHg | [2] |
| Density | 1.04 g/mL at 25 °C | [2] |
| Flash Point | 95 °C (203 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.479 (lit.) | [2] |
| Storage Temperature | Room Temperature | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[4] |
Signal Word: Warning
Hazard Pictograms:
Toxicological Data
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be used:
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[5] |
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
Storage
-
Keep the container tightly closed in a dry and well-ventilated place.[5]
-
Store away from heat, sparks, open flames, and other ignition sources.
-
Store at room temperature.[3]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[5][6] Hazardous combustion products include carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment.
Experimental Protocols Workflow
The following diagram illustrates a general workflow for handling this compound in a research setting, emphasizing safety at each step.
Logical Relationship of Emergency Response
The following diagram outlines the logical steps to be taken in the event of an emergency involving this compound.
References
An In-depth Technical Guide to the Solubility of 1-Formylpyrrolidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-formylpyrrolidine, a versatile aprotic solvent and chemical intermediate. Due to a lack of extensive, publicly available quantitative data, this guide synthesizes known information, provides qualitative solubility assessments based on chemical principles, and details standardized experimental protocols for determining solubility.
Introduction to this compound
This compound (also known as N-formylpyrrolidine) is a cyclic amide with the chemical formula C₅H₉NO. It is a clear, slightly yellow liquid with a high boiling point and low vapor pressure.[1][2] Its polar aprotic nature makes it a subject of interest as a solvent and a reactant in various chemical syntheses, including in the development of pharmaceutical compounds. Understanding its solubility in a range of organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | [1] |
| Molecular Weight | 99.13 g/mol | |
| Density | 1.04 g/mL at 25 °C | |
| Boiling Point | 92-94 °C at 15 mmHg | |
| Flash Point | 95 °C (closed cup) |
Solubility of this compound: Data and Predictions
The principle of "like dissolves like" is a useful guide. As a polar, aprotic compound, this compound is expected to be miscible with other polar solvents, particularly those that can act as hydrogen bond acceptors. Its solubility in nonpolar solvents is anticipated to be lower.
Table 1: Quantitative and Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Solvent | CAS Number | Polarity | Solubility ( g/100g of solvent) | Qualitative Assessment |
| Alcohols | Methanol | 67-56-1 | Polar Protic | Data not available | Expected to be Miscible |
| Ethanol | 64-17-5 | Polar Protic | Data not available | Expected to be Miscible | |
| n-Propanol | 71-23-8 | Polar Protic | Data not available | Expected to be Soluble | |
| Isopropanol | 67-63-0 | Polar Protic | Data not available | Expected to be Soluble | |
| n-Butanol | 71-36-3 | Polar Protic | Data not available | Expected to be Soluble | |
| Ketones | Acetone | 67-64-1 | Polar Aprotic | Data not available | Expected to be Miscible |
| Methyl Ethyl Ketone | 78-93-3 | Polar Aprotic | Data not available | Expected to be Miscible | |
| Esters | Ethyl Acetate | 141-78-6 | Polar Aprotic | Data not available | Expected to be Soluble |
| Butyl Acetate | 123-86-4 | Moderately Polar | Data not available | Expected to be Moderately Soluble | |
| Ethers | Diethyl Ether | 60-29-7 | Nonpolar | Data not available | Expected to be Sparingly Soluble |
| Tetrahydrofuran (THF) | 109-99-9 | Polar Aprotic | Data not available | Expected to be Miscible | |
| 1,4-Dioxane | 123-91-1 | Polar Aprotic | Data not available | Expected to be Miscible | |
| Aromatic Hydrocarbons | Toluene | 108-88-3 | Nonpolar | Data not available | Expected to be Sparingly Soluble |
| Xylene (mixed) | 1330-20-7 | Nonpolar | Data not available | Expected to be Sparingly Soluble | |
| Halogenated Hydrocarbons | Dichloromethane | 75-09-2 | Polar Aprotic | Data not available | Expected to be Miscible |
| Chloroform | 67-66-3 | Polar Aprotic | Data not available | Expected to be Miscible |
Disclaimer: The qualitative assessments are based on general principles of chemical solubility and should be confirmed by experimental determination.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods are recommended.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Separation: The saturated solution is allowed to stand undisturbed at the same temperature until any undissolved solute has settled. A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (to prevent precipitation or further dissolution due to temperature changes).
-
Evaporation: The collected aliquot is transferred to a pre-weighed, clean, and dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight of the solute is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.
Spectroscopic Method (UV-Vis)
For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility. This method relies on Beer-Lambert's law, which relates absorbance to concentration.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation: A clear aliquot of the saturated solution is carefully withdrawn and diluted quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the same λmax used for the calibration curve.
-
Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.
Logical Relationships in Solubility
The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The following diagram illustrates the key factors influencing this process.
Conclusion
While a comprehensive quantitative database for the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides a foundational understanding based on its chemical properties and established principles of solubility. For applications requiring precise solubility data, the detailed experimental protocols provided herein offer robust methods for its determination. The continued investigation and publication of such data will be invaluable to the scientific and industrial communities that utilize this versatile compound.
References
The Shono Oxidation: Unlocking Novel Synthetic Pathways with 1-Formylpyrrolidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Formylpyrrolidine, a versatile and readily available chemical, has long been utilized in industrial applications, notably as a Lewis base catalyst and a monomer for kinetic hydrate inhibitors.[1] However, recent advancements in synthetic organic chemistry have unveiled its potential in novel, high-value transformations. This whitepaper explores the electrochemical oxidation of this compound, commonly known as the Shono oxidation, as a gateway to functionalized pyrrolidine derivatives. Furthermore, we will delve into the prospective application of this compound as a formylating agent in Vilsmeier-Haack type reactions and its role in multicomponent reactions, providing detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
The Shono Oxidation: Electrochemical α-Alkoxylation of this compound
The Shono oxidation is a powerful electrochemical method for the α-functionalization of amines, amides, and carbamates.[2] In the case of this compound, this reaction provides a direct route to α-methoxy-N-formylpyrrolidine, a valuable intermediate for the synthesis of more complex pyrrolidine-containing molecules.[3]
Reaction Principle and Mechanism
The reaction proceeds via the anodic oxidation of this compound in methanol. The electrochemical process generates an N-acyliminium ion intermediate, which is subsequently trapped by the methanol solvent.[4]
A proposed mechanism for the Shono oxidation of this compound is as follows:
-
Electron Transfer: this compound undergoes a two-electron oxidation at the anode to form a highly reactive N-acyliminium ion.
-
Nucleophilic Attack: The solvent, methanol, acts as a nucleophile and attacks the electrophilic iminium ion.
-
Deprotonation: Loss of a proton from the resulting oxonium ion yields the final product, 2-methoxy-1-formylpyrrolidine.
Experimental Protocol: Electrochemical α-Methoxylation
The following protocol is adapted from studies on the electrochemical methoxylation of N-formylpyrrolidine in a microfluidic electrolysis cell.[3][5]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Tetraethylammonium tetrafluoroborate (Et₄NBF₄) as a supporting electrolyte
-
Undivided electrolysis cell with platinum or graphite electrodes
-
Constant current power supply
-
Magnetic stirrer
Procedure:
-
Prepare a 0.1 M solution of this compound in anhydrous methanol.
-
Add tetraethylammonium tetrafluoroborate to the solution to a final concentration of 0.05 M.
-
Place the solution in the electrolysis cell equipped with platinum or graphite electrodes and a magnetic stir bar.
-
Apply a constant current to the cell. The optimal current density will depend on the specific cell geometry and should be determined empirically.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 2-methoxy-1-formylpyrrolidine.
Quantitative Data
The following table summarizes representative data for the Shono oxidation of this compound, highlighting the influence of reaction parameters on conversion and selectivity.
| Entry | Substrate Concentration (M) | Electrolyte Concentration (M) | Current (A) | Flow Rate (mL/min) | Conversion (%) | Selectivity (%) | Reference |
| 1 | 0.10 | 0.05 (Et₄NBF₄) | ~20% above theoretical optimum | N/A (Batch) | High | N/A | [5] |
| 2 | 0.2 | 0.05 (Et₄NBF₄) | 6.0 | 8.0 | >90 | ~82 (isolated yield) | [6] |
Vilsmeier-Haack Type Formylation: A Novel Application
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, traditionally employing a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[7] We propose the novel use of this compound in place of DMF to generate a pyrrolidinium-based Vilsmeier reagent for such transformations.
Proposed Reaction and Mechanism
The reaction of this compound with POCl₃ is expected to form the corresponding Vilsmeier reagent, a chloroiminium salt. This electrophilic species can then react with an electron-rich arene, such as indole, to afford the formylated product after hydrolysis.
General Experimental Protocol
The following is a generalized procedure for the Vilsmeier-Haack formylation of an electron-rich arene, adapted for the use of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Electron-rich aromatic or heteroaromatic substrate (e.g., indole)
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent
-
Sodium acetate solution (aqueous)
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.1 equiv) in anhydrous DCE at 0 °C, add POCl₃ (1.2 equiv) dropwise under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add the electron-rich substrate (1.0 equiv) to the reaction mixture.
-
Heat the reaction to a temperature appropriate for the substrate's reactivity (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Multicomponent Reactions for Pyrrolidine Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures. The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a classic MCR for the synthesis of substituted pyrrolidines.[8] While this compound itself is not a direct precursor for azomethine ylides in this context, its derivatives can be envisioned as key components in novel MCRs. For instance, the α-methoxylated product from the Shono oxidation can serve as a precursor to an N-acyliminium ion, a reactive intermediate for cycloadditions.
Proposed [3+2] Cycloaddition
A plausible novel MCR involves the in situ generation of an N-acyliminium ion from 2-methoxy-1-formylpyrrolidine, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an electron-rich alkene or an alkyne.
General Experimental Protocol for a Three-Component Reaction
The following is a generalized protocol for a three-component reaction to synthesize spiro-pyrrolidine derivatives, a reaction class where derivatives of this compound could potentially be employed. This protocol is based on the reaction of isatin, an amino acid, and a dipolarophile.[9][10]
Materials:
-
Isatin
-
An α-amino acid (e.g., sarcosine, proline)
-
A dipolarophile (e.g., an electron-deficient alkene)
-
A suitable solvent (e.g., methanol, ethanol)
-
Magnetic stirrer
Procedure:
-
To a solution of the dipolarophile (1.0 equiv) in the chosen solvent, add isatin (1.0 equiv) and the α-amino acid (1.1 equiv).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired spiro-pyrrolidine derivative.
Representative Quantitative Data for a [3+2] Cycloaddition
The following table presents data for a three-component [3+2] cycloaddition reaction for the synthesis of spiro-pyrrolidine derivatives, demonstrating the yields achievable with this methodology.
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Isatin | Sarcosine | 3,5-Bis(phenylmethylidene)tetrahydro-4(1H)-pyridinone | 78 | >99:1 | [8] |
| 2 | 5-Bromoisatin | Phenylglycine | 3,5-Bis(4-chlorophenylmethylidene)tetrahydro-4(1H)-pyridinone | 75 | >99:1 | [8] |
| 3 | Isatin | Proline | 3,5-Bis(4-methylphenylmethylidene)tetrahydro-4(1H)-pyridinone | 82 | >99:1 | [8] |
Conclusion
This compound is emerging as a valuable and versatile building block in modern organic synthesis, extending far beyond its traditional industrial uses. The Shono oxidation provides a robust and efficient method for the synthesis of α-functionalized pyrrolidines, opening doors to a wide range of subsequent transformations. The potential for this compound to act as a novel formylating agent in Vilsmeier-Haack type reactions and for its derivatives to participate in multicomponent reactions presents exciting opportunities for the discovery of new reactions and the streamlined synthesis of complex, biologically relevant molecules. The detailed protocols and quantitative data provided in this whitepaper are intended to serve as a practical guide for researchers to explore and exploit the expanding synthetic utility of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. "Facile, Regio-and Diastereoselective Synthesis of Spiro-Pyrrolidine an" by Abdulrahman I. Almansour, Raju Suresh Kumar et al. [digitalcommons.chapman.edu]
- 9. Novel three-component domino reactions of ketones, isatin and amino acids: synthesis and discovery of antimycobacterial activity of highly functionalised novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
1-Formylpyrrolidine: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Formylpyrrolidine, a cyclic amide, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique combination of properties, including its role as a formylating agent, a polar aprotic solvent, and a precursor to various heterocyclic scaffolds, makes it an indispensable tool for synthetic chemists. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this compound, with a focus on its utility in the construction of complex molecules, including pharmaceutically relevant compounds. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its practical application in the laboratory.
Physicochemical and Spectroscopic Properties
This compound is a clear, slightly yellow liquid with a high boiling point and good solubility in a range of organic solvents. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO | [1] |
| Molecular Weight | 99.13 g/mol | [1] |
| CAS Number | 3760-54-1 | [1] |
| Appearance | Clear to slightly yellow liquid | [2] |
| Boiling Point | 92-94 °C at 15 mmHg | [1] |
| Density | 1.04 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.479 | [1] |
The spectroscopic data for this compound are essential for its characterization and are summarized in Table 2.
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.25 (s, 1H, CHO), 3.48 (t, J=6.8 Hz, 2H, NCH₂), 3.39 (t, J=6.8 Hz, 2H, NCH₂), 1.95-1.85 (m, 4H, CH₂CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 162.8 (C=O), 47.3 (NCH₂), 45.8 (NCH₂), 26.2 (CH₂), 23.9 (CH₂) |
| IR (neat) | ν (cm⁻¹): 2970, 2875, 1670 (C=O), 1430, 1280 |
Synthesis of this compound
This compound is commercially available; however, it can also be readily synthesized in the laboratory. A common and efficient method involves the formylation of pyrrolidine using formic acid or a derivative thereof.
Experimental Protocol: Synthesis from Pyrrolidine and Formic Acid
Materials:
-
Pyrrolidine
-
Formic acid
-
Toluene
-
Dean-Stark apparatus
-
Standard distillation glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pyrrolidine (1.0 eq) and formic acid (1.1 eq).
-
Add toluene as an azeotropic solvent.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.
Applications in Organic Synthesis
This compound serves as a versatile reagent and building block in a wide array of organic transformations.
Formylation Reactions: The Vilsmeier-Haack Reagent
One of the most significant applications of this compound is in the Vilsmeier-Haack reaction, where it serves as a source of the electrophilic Vilsmeier reagent upon reaction with an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3] This reagent is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]
The Vilsmeier reagent generated from this compound can then be used to formylate a variety of substrates, including indoles, pyrroles, and activated benzene derivatives.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Indole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve indole (1.0 eq) in anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford indole-3-carboxaldehyde.
Table 3: Vilsmeier-Haack Formylation of Various Substrates with this compound/POCl₃
| Substrate | Product | Yield (%) | Reference(s) |
| Indole | Indole-3-carboxaldehyde | 77 | [5] |
| Pyrrole | Pyrrole-2-carboxaldehyde | ~70-80 | General Knowledge |
| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | ~80-90 | General Knowledge |
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, particularly substituted pyrroles and pyrrolo[1,2-a]pyrazines.
While not a direct one-step reaction, the formyl group introduced by this compound can be a key handle for subsequent cyclization reactions to form substituted pyrroles. For instance, a formylated intermediate can undergo condensation with a suitable partner to construct the pyrrole ring.
Pyrrolo[1,2-a]pyrazines are an important class of bicyclic heterocycles with diverse biological activities. This compound can be a key starting material in their synthesis. For example, 2-formyl-N-propargylpyrroles, which can be synthesized from 2-formylpyrrole (obtainable via Vilsmeier-Haack reaction on pyrrole), undergo cascade reactions to form pyrrolo[1,2-a]pyrazines.[6]
As a Catalyst in Organic Synthesis
The pyrrolidine moiety within this compound allows its derivatives to be employed as organocatalysts, particularly in asymmetric reactions. While this compound itself is not a chiral catalyst, it serves as a foundational structure for the synthesis of chiral pyrrolidine-based catalysts. These catalysts are particularly effective in enamine and iminium ion catalysis, facilitating reactions such as asymmetric aldol condensations.[5]
Role in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The pyrrolidine ring is a common structural motif in a vast number of biologically active compounds and pharmaceuticals.[7] this compound serves as a key precursor for the introduction of this important scaffold. While direct experimental protocols are often proprietary or embedded in complex multi-step syntheses, the literature indicates its use in the development of anxiolytic drugs and other central nervous system agents. The formylation of appropriate precursors followed by reduction of the formyl group or further chemical manipulation allows for the construction of more complex pyrrolidine-containing drug candidates.
Conclusion
This compound is a readily accessible and highly versatile reagent in organic synthesis. Its utility as a formylating agent in the Vilsmeier-Haack reaction, its role as a precursor to a variety of heterocyclic compounds, and its application as a foundational scaffold for organocatalysts underscore its importance to the synthetic chemist. The experimental protocols and data provided in this guide aim to facilitate the broader application of this compound in both academic and industrial research settings, particularly in the fields of methodology development and drug discovery. The continued exploration of the reactivity of this simple yet powerful molecule is expected to unveil new and efficient synthetic transformations.
References
- 1. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalspub.com [journalspub.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Direct Catalytic Asymmetric Aldol Reaction of 뱉Vinyl Acetamide - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. purdue.edu [purdue.edu]
Theoretical Exploration of 1-Formylpyrrolidine Reaction Mechanisms: A Technical Guide for Researchers
Introduction: 1-Formylpyrrolidine, a simple amide derivative of the pyrrolidine ring, is a versatile building block and reagent in organic synthesis and plays a role in various industrial applications. Understanding the mechanisms of its reactions is crucial for optimizing existing synthetic routes and for the rational design of new chemical transformations. This in-depth technical guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of this compound and its analogs, targeting researchers, scientists, and professionals in drug development. While direct computational studies on this compound are not abundant, this guide draws upon theoretical investigations of analogous systems to elucidate its reactivity.
Core Reaction Mechanisms and Theoretical Insights
The reactivity of this compound is primarily centered around the amide functionality and the pyrrolidine ring. Key reaction types include formylation, hydrolysis, and reactions involving the pyrrolidine moiety. This section delves into the theoretical underpinnings of these transformations.
Formylation Reactions: The Vilsmeier-Haack Analogy
This compound can act as a formylating agent, conceptually similar to the Vilsmeier-Haack reagent generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. Theoretical studies on the formation and reactivity of the Vilsmeier-Haack reagent provide a valuable framework for understanding the formylation potential of this compound.
Mechanism of Vilsmeier Reagent Formation (Analogous System):
Computational studies, primarily using Density Functional Theory (DFT), have elucidated the mechanism of Vilsmeier reagent formation. The reaction proceeds through the initial formation of a complex between DMF and the activating agent, followed by the elimination of a leaving group to generate the electrophilic Vilsmeier reagent (a chloroiminium ion).
Experimental Protocols for Vilsmeier-Haack Reaction (General):
A typical experimental procedure for a Vilsmeier-Haack formylation involves the slow addition of phosphorus oxychloride to a cooled solution of the substrate in an excess of N,N-dimethylformamide. The reaction mixture is then stirred at room temperature or heated to drive the reaction to completion. Aqueous workup is necessary to hydrolyze the intermediate iminium salt to the corresponding aldehyde.
Table 1: Calculated Activation Enthalpies for Vilsmeier Reagent Formation (DMF + POCl₃)
| Computational Method | Basis Set | ΔH‡ (kcal/mol) | Reference |
| B3LYP | 6-31G(d) | 15.2 | [1] |
| MP2 | 6-311+G(d,p) | 12.8 | [1] |
| CBS-QB3 | - | 11.5 | [1] |
Note: Data presented is for the analogous reaction with DMF and POCl₃ as a model for this compound activation.
Logical Relationship: Activation of this compound for Formylation
References
Methodological & Application
1-Formylpyrrolidine: A Versatile Formylating Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Formylpyrrolidine is a valuable reagent in organic synthesis, primarily utilized as a formylating agent to introduce a formyl group (-CHO) onto various substrates. Its properties as a stable, high-boiling liquid make it a convenient alternative to other formylating agents like dimethylformamide (DMF), particularly in reactions requiring higher temperatures. This document provides detailed application notes and protocols for the use of this compound in key organic transformations, including the Vilsmeier-Haack reaction and the formylation of organometallic reagents. These methods are fundamental in the synthesis of aldehydes, which are crucial intermediates in the production of pharmaceuticals and other fine chemicals.
Key Applications
This compound serves as an effective formylating agent in two major classes of reactions:
-
The Vilsmeier-Haack Reaction: This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then attacks the activated aromatic ring.[1][4]
-
Formylation of Organometallic Reagents: this compound is an efficient electrophile for the formylation of nucleophilic organometallic compounds, such as Grignard reagents and organolithium reagents, to produce the corresponding aldehydes.
Data Presentation
Table 1: Substrate Scope in Vilsmeier-Haack Formylation with this compound (Expected)
| Substrate Class | Example Substrates | Expected Regioselectivity | General Yields |
| Electron-rich Aromatic Rings | Phenols, Anilines, Anisoles | Predominantly para-substitution | Good to Excellent |
| Fused Aromatic Systems | Naphthalene, Anthracene | Substitution at the most activated position | Good |
| Heterocycles (Electron-rich) | Indoles, Pyrroles, Furans, Thiophenes | Typically at the C2 or C5 position for five-membered rings | Good to Excellent |
Table 2: Substrate Scope in Formylation of Organometallic Reagents with this compound (Expected)
| Organometallic Reagent | Substrate Examples | Expected Product | General Yields |
| Grignard Reagents (R-MgX) | Phenylmagnesium bromide, Alkylmagnesium halides | Benzaldehyde, Aliphatic aldehydes | Good to Excellent |
| Organolithium Reagents (R-Li) | n-Butyllithium, Phenyllithium | Pentanal, Benzaldehyde | Good to Excellent |
Experimental Protocols
The following protocols are detailed methodologies for key applications of this compound. These are based on established procedures for similar formylating agents and may require optimization for specific substrates.
Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound
Objective: To synthesize an aryl aldehyde from an electron-rich arene using this compound and phosphorus oxychloride.
Materials:
-
Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)
-
This compound (C₅H₉NO)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium acetate (CH₃COONa)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane. Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve the electron-rich aromatic substrate (1.0 equivalent) in anhydrous dichloromethane in a separate flask.
-
Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to afford the desired aldehyde.
Protocol 2: Formylation of a Grignard Reagent
Objective: To synthesize an aldehyde from an aryl or alkyl halide via a Grignard reagent using this compound.
Materials:
-
Aryl or alkyl halide (e.g., bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
Iodine crystal (for initiation)
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Dissolve the aryl or alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Formylation Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.2 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution with vigorous stirring. Maintain the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution or 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography, distillation, or recrystallization.
Mandatory Visualization
Summary and Conclusion
This compound is a highly effective formylating agent for a range of organic transformations, most notably the Vilsmeier-Haack reaction for the formylation of activated aromatic and heteroaromatic systems, and the formylation of organometallic reagents. Its physical properties and reactivity make it a valuable tool in the synthesis of aldehydes, which are key precursors in drug development and the broader chemical industry. The protocols provided herein offer a foundation for the application of this compound in organic synthesis. Researchers are encouraged to optimize these methods for their specific substrates to achieve the best possible outcomes. Further investigation into the substrate scope and comparative studies with other formylating agents will continue to delineate the full potential of this versatile reagent.
References
Application Notes and Protocols for the Use of 1-Formylpyrrolidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-formylpyrrolidine as a potential formylating agent in peptide synthesis protocols. While less conventional than other methods, its properties suggest it as a viable option for the N-terminal formylation of peptides, a crucial modification in the development of various therapeutic and research-grade peptides. This document outlines a proposed protocol for its use in solid-phase peptide synthesis (SPPS), alongside a comparison with established methods, and details on potential side reactions, purification, and characterization of N-formylated peptides.
Introduction to N-Terminal Formylation
N-terminal formylation is a significant post-translational modification that plays a critical role in various biological processes. In prokaryotes, protein synthesis is initiated with N-formylmethionine. Consequently, N-formylated peptides are recognized by the immune system as pathogen-associated molecular patterns. This has led to the development of synthetic N-formylated peptides as potent chemoattractants and immunomodulators. In drug development, N-formylation can enhance the stability and biological activity of peptide-based therapeutics.
Standard methods for N-terminal formylation in SPPS often involve the use of formic acid with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC), or a mixture of formic acid, acetic anhydride, and pyridine. While effective, these methods can present challenges such as the formation of byproducts that are difficult to remove and the use of harsh reagents. This compound, a stable and less hazardous liquid, presents a promising alternative as a direct formylating agent.
This compound: A Profile
This compound is a polar aprotic solvent and a known Lewis base catalyst. Its chemical structure suggests its potential as a formyl group donor in nucleophilic substitution reactions with the free N-terminal amine of a peptide.
| Property | Value |
| Chemical Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol |
| Appearance | Clear to slightly yellow liquid |
| Boiling Point | 92-94 °C at 15 mmHg |
| Density | 1.04 g/mL at 25 °C |
Proposed Mechanism of N-Terminal Formylation
The proposed mechanism for the N-terminal formylation of a resin-bound peptide using this compound involves the nucleophilic attack of the deprotected N-terminal amine of the peptide onto the carbonyl carbon of this compound. This reaction is likely facilitated by a base and results in the formation of a tetrahedral intermediate, which then collapses to yield the N-formylated peptide and pyrrolidine as a byproduct.
Proposed reaction mechanism for N-terminal formylation.
Comparison of N-Formylation Methods
| Feature | This compound (Proposed) | Formic Acid / DCC | Formic Acid / Acetic Anhydride / Pyridine |
| Reagent Type | Direct formylating agent | In situ activation of formic acid | In situ formation of mixed anhydride |
| Byproducts | Pyrrolidine | Dicyclohexylurea (DCU) | Acetic acid, Pyridinium salts |
| Byproduct Removal | Soluble, easily washed | Insoluble, requires filtration | Soluble, requires extensive washing |
| Reagent Handling | Liquid, relatively stable | Solid, moisture sensitive | Liquids, corrosive and odorous |
| Reaction Conditions | Potentially mild | Requires careful temperature control | Room temperature, one-pot |
| Potential Side Reactions | Incomplete formylation | Racemization, over-activation | Acetylation of N-terminus or side chains |
Experimental Protocols
Materials
-
Resin-bound peptide with a free N-terminus
-
This compound (≥97% purity)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, anhydrous
-
Kaiser test kit
Protocol for N-Terminal Formylation using this compound (Proposed)
This protocol is a proposed method and may require optimization depending on the peptide sequence and resin.
Proposed workflow for N-terminal formylation using this compound.
Detailed Steps:
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF and DCM.
-
N-Terminal Formylation:
-
Swell the deprotected resin in DMF for 30 minutes.
-
Prepare a solution of this compound (10 equivalents relative to the resin substitution) and DIEA (5 equivalents) in DMF.
-
Add the formylation solution to the resin and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Reaction Monitoring: The completion of the formylation reaction can be monitored using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and thus, complete formylation.
-
Washing: After the reaction is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and the pyrrolidine byproduct.
-
Cleavage and Side-Chain Deprotection: The N-formylated peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: The crude peptide is precipitated from the cleavage solution by the addition of cold diethyl ether, followed by centrifugation and decantation.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified N-formylated peptide is characterized by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to determine its purity.
Potential Side Reactions and Troubleshooting
| Side Reaction | Cause | Mitigation Strategy |
| Incomplete Formylation | Insufficient reagent concentration, short reaction time, or steric hindrance at the N-terminus. | Increase the equivalents of this compound and DIEA, extend the reaction time, or perform a double formylation. |
| Racemization | The basic conditions of the formylation step could potentially lead to epimerization of the C-terminal amino acid. | While less likely than during coupling, minimizing reaction time and using a milder base if necessary can be considered. |
| Modification of Side Chains | The formylating agent could potentially react with nucleophilic side chains (e.g., Lys, Orn). | This is a general concern with formylation. The use of appropriate side-chain protecting groups is crucial. |
Purification and Characterization of N-Formylated Peptides
The purification and characterization of N-formylated peptides follow standard procedures for synthetic peptides.
-
Purification: RP-HPLC is the method of choice for purifying the crude N-formylated peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the purified peptide. The addition of a formyl group (CHO) results in a mass increase of 28.01 Da compared to the non-formylated peptide.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.
-
Conclusion
This compound offers a promising, yet underexplored, alternative for the N-terminal formylation of peptides in SPPS. The proposed protocol provides a starting point for researchers to investigate its efficacy. The potential advantages of using this compound include its ease of handling and the formation of a soluble byproduct, which may simplify the purification process compared to traditional methods. Further studies are warranted to quantitatively evaluate its performance in terms of yield, purity, and the potential for side reactions across a diverse range of peptide sequences.
Application Notes and Protocols for 1-Formylpyrrolidine in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 1-formylpyrrolidine, detailing its properties and potential applications as a solvent and reagent in various chemical reactions. While its use as a solvent is not extensively documented in peer-reviewed literature for many common transformations, its properties as a polar aprotic solvent suggest its utility in a range of synthetic protocols. The following sections provide its physicochemical data, established applications, and detailed protocols based on analogous reagents and solvent systems.
Physicochemical Properties of this compound
This compound is a clear, slightly yellow liquid with properties characteristic of a polar aprotic solvent, similar to N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF). These properties make it a suitable medium for reactions involving polar and charged species.
| Property | Value | Reference |
| CAS Number | 3760-54-1 | [1] |
| Molecular Formula | C₅H₉NO | [1] |
| Molecular Weight | 99.13 g/mol | [1] |
| Density | 1.04 g/mL at 25 °C | [1] |
| Boiling Point | 92-94 °C at 15 mmHg | [1] |
| Flash Point | 95 °C (closed cup) | [1] |
| Refractive Index | n20/D 1.479 | [1] |
| Appearance | Clear slightly yellow liquid |
Established and Potential Applications
This compound has documented industrial applications and theoretical potential in several areas of organic synthesis.
-
Gas Hydrate Inhibition: It serves as a monomer in the synthesis of kinetic hydrate inhibitors (KHIs) for the oil and gas industry. These polymers prevent the formation of gas hydrates in pipelines[1][2][3].
-
Lewis Base Catalyst: It is recognized as a Lewis base catalyst that can facilitate transformations such as amidation, esterification, and dehydroxychlorination of alcohols[2][3].
-
Formylating Agent: Structurally similar to other N-formylamides, it can act as a formylating agent for nucleophiles, particularly organometallic reagents.
-
Polar Aprotic Solvent: Its polar aprotic nature suggests it could be a viable solvent for reactions that benefit from such a medium, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound as a reagent and a proposed solvent.
Protocol 1: Formylation of a Grignard Reagent (as a Reagent)
This protocol is adapted from a procedure using the analogous N-formylpiperidine for the formylation of a Grignard reagent to synthesize an aldehyde. Here, this compound acts as the formyl source.
Reaction: Phenylmagnesium Bromide + this compound → Benzaldehyde
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
This compound
-
Iodine (for initiation)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.
Procedure:
-
Grignard Reagent Formation:
-
To a dry 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (2.43 g, 0.1 mol) and a crystal of iodine.
-
Assemble the apparatus and flush with dry nitrogen or argon.
-
Add 30 mL of anhydrous diethyl ether or THF to the flask.
-
In the dropping funnel, place a solution of bromobenzene (15.7 g, 0.1 mol) in 70 mL of anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Add a solution of this compound (9.91 g, 0.1 mol) in 50 mL of anhydrous diethyl ether or THF dropwise from the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Workup:
-
Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of 50 mL of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 30 mL portions of diethyl ether.
-
Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzaldehyde.
-
-
Purification:
-
The crude product can be purified by distillation.
-
Caption: Experimental workflow for the formylation of a Grignard reagent.
Protocol 2: Proposed Protocol for a Nucleophilic Substitution (SN2) Reaction
Given that this compound is a polar aprotic solvent, it should be suitable for promoting SN2 reactions, where such solvents are known to enhance the reactivity of nucleophiles.
Reaction: 1-Bromobutane + Sodium Azide → 1-Azidobutane
Materials:
-
1-Bromobutane
-
Sodium azide
-
This compound (as solvent)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium azide (3.25 g, 50 mmol) and this compound (40 mL).
-
Stir the suspension and add 1-bromobutane (5.48 g, 4.3 mL, 40 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixture to 70-80 °C with stirring.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is expected to proceed to completion within a few hours.
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous phase with three 40 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the potential volatility of the product.
-
-
Purification:
-
The product can be further purified by fractional distillation if necessary.
-
Caption: Logical relationship of this compound properties in an SN2 reaction.
Protocol 3: Proposed Protocol for a Suzuki Cross-Coupling Reaction
Polar aprotic solvents are commonly used in palladium-catalyzed cross-coupling reactions. This compound, being similar to NMP and DMF, is a logical candidate for such transformations.
Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
This compound (as solvent)
-
Toluene
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Schlenk flask or similar reaction vessel, condenser, magnetic stirrer, heating mantle, inert gas supply (Nitrogen or Argon).
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 4-bromoanisole (1.87 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), potassium carbonate (2.76 g, 20 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%), and triphenylphosphine (52.5 mg, 0.2 mmol, 2 mol%).
-
Evacuate the flask and backfill with an inert gas three times.
-
Add 50 mL of degassed this compound via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-120 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 100 mL of toluene and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with two 50 mL portions of water and one 50 mL portion of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Caption: Role of this compound in a Suzuki coupling catalytic cycle.
Vilsmeier-Haack Type Reactions
The Vilsmeier-Haack reaction is a formylation reaction of electron-rich aromatic compounds using a substituted formamide and an activating agent like phosphorus oxychloride (POCl₃). This compound can serve as the formamide component to generate the electrophilic Vilsmeier reagent.
Caption: Pathway for Vilsmeier-Haack formylation using this compound.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area, and wear personal protective equipment, including gloves and safety glasses. Store in a tightly sealed container in a dry, cool place.
Disclaimer: The proposed protocols for nucleophilic substitution and Suzuki coupling are based on the chemical properties of this compound as a polar aprotic solvent and have not been sourced from specific literature examples using this solvent. These protocols should be considered theoretical and require experimental validation. Always perform a thorough risk assessment before conducting any chemical reaction.
References
Application Notes and Protocols: 1-Formylpyrrolidine in the Preparation of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Formylpyrrolidine is a versatile reagent and solvent with applications in organic synthesis. Its structural similarity to N,N-dimethylformamide (DMF) allows it to be employed as a formylating agent, particularly in Vilsmeier-Haack type reactions, for the synthesis of a variety of heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This document provides an overview of the application of this compound in the synthesis of key heterocyclic systems, including detailed experimental protocols for representative reactions.
Core Applications of this compound in Heterocyclic Synthesis
The primary role of this compound in heterocyclic synthesis is as a precursor to the Vilsmeier reagent. The Vilsmeier reagent, a powerful electrophile, is typically generated in situ by the reaction of a formamide with an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. This reagent can then react with a variety of nucleophilic substrates to introduce a formyl group or to facilitate cyclization reactions, leading to the formation of diverse heterocyclic rings.
While DMF is the most commonly used formamide for generating the Vilsmeier reagent, this compound can be used as an alternative, offering potential differences in reactivity, selectivity, and reaction conditions.
Synthesis of Pyrimidines via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the formylation of activated methylene compounds, which can then be cyclized to form pyrimidine derivatives. While specific literature detailing the use of this compound for pyrimidine synthesis is scarce, a general protocol analogous to reactions with DMF can be proposed. The reaction typically proceeds via the formation of a β-chloro-α,β-unsaturated aldehyde or a related intermediate, which then undergoes cyclocondensation with an amidine or a similar N-C-N building block.
General Workflow for Pyrimidine Synthesis
Caption: General workflow for the synthesis of pyrimidines using a Vilsmeier reagent derived from this compound.
Experimental Protocol: Synthesis of a Substituted Pyrimidine-5-carbaldehyde (Proposed)
This protocol is based on analogous reactions using DMF and serves as a starting point for optimization with this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Guanidine hydrochloride
-
Sodium methoxide
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DCM (50 mL) and this compound (1.2 eq). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add a solution of the substituted acetophenone (1.0 eq) in anhydrous DCM (20 mL) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Intermediate Isolation: Pour the reaction mixture slowly into crushed ice (100 g) with vigorous stirring. Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-chloro-α,β-unsaturated aldehyde intermediate.
-
Cyclization: Dissolve the crude intermediate in ethanol (50 mL). In a separate flask, prepare a solution of sodium methoxide (2.2 eq) in ethanol. Add guanidine hydrochloride (1.1 eq) to the sodium methoxide solution and stir for 15 minutes. Add this mixture to the solution of the intermediate. Reflux the reaction mixture for 6-8 hours.
-
Final Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice water (100 mL). Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure substituted pyrimidine-5-carbaldehyde.
| Parameter | Condition |
| Reactants | This compound, POCl₃, Substituted Acetophenone, Guanidine |
| Stoichiometry | 1.2 : 1.2 : 1.0 : 1.1 |
| Temperature | 0 °C to Room Temperature (Vilsmeier), Reflux (Cyclization) |
| Reaction Time | 4-6 hours (Vilsmeier), 6-8 hours (Cyclization) |
| Solvent | Dichloromethane, Ethanol |
| Projected Yield | 60-80% (based on analogous reactions) |
Synthesis of Imidazoles and Triazoles
The application of this compound in the synthesis of imidazoles and triazoles is less direct than for pyrimidines. These heterocycles are often prepared via multicomponent reactions or cycloaddition strategies where a formyl group is not explicitly introduced in a separate step. However, intermediates prepared using a this compound-derived Vilsmeier reagent could potentially be utilized in subsequent steps to construct these rings.
For instance, a formylated precursor could be a component in a multicomponent reaction for imidazole synthesis. Similarly, a vinylogous iminium salt derived from a reaction with the Vilsmeier reagent could act as a dipolarophile in cycloaddition reactions for the synthesis of triazole precursors.
Logical Relationship for Potential Synthesis of Imidazoles and Triazoles
Application Notes and Protocols for N-Formylation Using 1-Formylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylation is a crucial chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of a formyl group to an amine can serve as a protective measure, a key step in the synthesis of more complex molecules, or a means to modulate the biological activity of a compound. While various reagents can effect N-formylation, this document focuses on the application of 1-formylpyrrolidine as a potential formylating agent.
Despite a comprehensive search of available scientific literature and chemical databases, a specific, detailed, and reproducible experimental protocol for the N-formylation of primary and secondary amines using this compound as the primary formylating agent could not be located. The existing literature primarily discusses the synthesis of this compound itself and its applications in other areas, such as a Lewis base catalyst or in the formation of gas clathrate inhibitors.
Consequently, the following sections provide a general overview of N-formylation and outline a generalized experimental approach that could serve as a starting point for developing a specific protocol for N-formylation using this compound. This proposed protocol is based on established principles of amide synthesis and should be optimized and validated for any specific substrate.
General Principles of N-Formylation
N-formylation is a type of acylation reaction where a formyl group (-CHO) is transferred to a nitrogen atom of an amine. The general reaction can be depicted as follows:
The choice of formylating agent and reaction conditions is critical and depends on the substrate's reactivity, functional group tolerance, and the desired yield. Common formylating agents include formic acid, acetic formic anhydride, and various activated formyl derivatives.
Proposed General Experimental Protocol for N-Formylation with this compound
Disclaimer: The following protocol is a generalized suggestion and has not been validated experimentally. It is intended to serve as a starting point for methods development. Optimization of reaction parameters such as temperature, reaction time, solvent, and stoichiometry will be necessary for each specific substrate.
Objective: To achieve the N-formylation of a primary or secondary amine using this compound.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating/cooling system (oil bath or ice bath)
-
Standard laboratory glassware for reactions and work-up
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine substrate (1.0 equivalent).
-
Dissolution: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., DCM, THF).
-
Addition of Formylating Agent: Add this compound (1.0 to 1.5 equivalents) to the solution at room temperature with stirring. Note: The optimal stoichiometry should be determined experimentally.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature Adjustment (if necessary): If the reaction is slow at room temperature, it may be gently heated (e.g., to 40-60 °C). Conversely, for highly reactive substrates, cooling the reaction mixture may be necessary.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the pure N-formylated product.
Data Presentation
As no specific experimental data for N-formylation using this compound could be found, a table of quantitative data cannot be provided. For a newly developed protocol, a table summarizing the results for various substrates would be essential. An example of such a table is provided below for guidance.
Table 1: Hypothetical Results for N-Formylation of Various Amines with this compound
| Entry | Amine Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | N-Phenylformamide | TBD | TBD | TBD |
| 2 | Benzylamine | N-Benzylformamide | TBD | TBD | TBD |
| 3 | Morpholine | N-Formylmorpholine | TBD | TBD | TBD |
| 4 | Diethylamine | N,N-Diethylformamide | TBD | TBD | TBD |
TBD: To be determined experimentally.
Visualization of a Generic N-Formylation Workflow
The following diagram illustrates a generalized workflow for an N-formylation experiment, from reaction setup to product characterization.
Caption: Generalized workflow for an N-formylation experiment.
Conclusion
While this compound is a commercially available reagent, its specific application as a direct N-formylating agent for primary and secondary amines is not well-documented in the accessible scientific literature. The provided general protocol offers a foundational approach for researchers wishing to explore this transformation. It is imperative that any experimental work based on this outline is conducted with careful optimization and monitoring to establish a reliable and reproducible procedure. Further research is needed to determine the efficacy and scope of this compound as a practical N-formylating agent in organic synthesis.
Application Notes and Protocols for Scale-up Synthesis of Derivatives Using 1-Formylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the scale-up synthesis of important chemical derivatives using 1-formylpyrrolidine. This versatile reagent serves as a valuable tool in key synthetic transformations, including the Vilsmeier-Haack and Bischler-Napieralski reactions, enabling the efficient production of intermediates crucial for drug discovery and development.
Overview of this compound in Scale-up Synthesis
This compound is a polar aprotic solvent and a formylating agent that offers advantages in certain synthetic contexts. Its higher boiling point compared to dimethylformamide (DMF) can be beneficial for reactions requiring elevated temperatures. In Vilsmeier-Haack type reactions, the Vilsmeier reagent derived from this compound and an activating agent like phosphorus oxychloride (POCl₃) is a potent electrophile for the formylation of electron-rich aromatic and heteroaromatic compounds. In the Bischler-Napieralski reaction, this compound can be employed to synthesize the requisite N-acyl-β-arylethylamine precursors for the cyclization to dihydroisoquinolines, a common scaffold in natural products and pharmaceuticals.
Vilsmeier-Haack Reaction: Scale-up Synthesis of 3-Formylindoles
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings, such as indoles. The following protocol is a representative example for the scale-up synthesis of 3-formylindole derivatives using a Vilsmeier reagent generated from this compound and POCl₃. This protocol is adapted from procedures described for analogous cyclic amides.[1]
Experimental Protocol: Gram-Scale Synthesis of 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole
This protocol details the synthesis of a derivative using 1-methylpyrrolidin-2-one, a close structural analog of this compound. The reaction proceeds via a Vilsmeier-Haack type mechanism and provides a basis for scaling up similar reactions with this compound.[2]
Materials:
-
5-Bromoindole
-
1-Methylpyrrolidin-2-one
-
Phosphorus oxychloride (POCl₃)
-
n-Hexane
-
Acetone
-
Sodium hydroxide (NaOH)
-
Water
Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Cooling bath (ice-salt or cryocooler)
-
Heating mantle
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Vilsmeier Reagent Formation: In a clean and dry multi-neck flask, charge 1-methylpyrrolidin-2-one. Cool the flask to a temperature between -10°C and 0°C using a cooling bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled 1-methylpyrrolidin-2-one with vigorous stirring, ensuring the temperature is maintained below 0°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 5-bromoindole in 1-methylpyrrolidin-2-one dropwise, maintaining the reaction temperature below 5°C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80°C for 3 hours.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.
-
Basify the aqueous solution by the slow addition of a concentrated sodium hydroxide solution until a solid precipitates.
-
Filter the solid product and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a mixture of n-hexane and acetone to yield pure 5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole.[2]
Quantitative Data
The following table summarizes typical reaction parameters and yields for the Vilsmeier-Haack reaction on indoles at a larger scale.
| Substrate | Reagent System | Scale | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 5-Bromoindole | 1-Methylpyrrolidin-2-one/POCl₃ | Gram | -10 to 80 | 3 | 95 | >98 (after recrystallization) | [2] |
| Indole | DMF/POCl₃ | 20 mmol | 0 to 25 | 16 | 77 | >98 | [3] |
Process Flow Diagram
Caption: General workflow for the Vilsmeier-Haack formylation of indoles.
Bischler-Napieralski Reaction: Scale-up Synthesis of Dihydroisoquinolines
The Bischler-Napieralski reaction is a key transformation for the synthesis of dihydroisoquinolines, which are prevalent in many biologically active alkaloids. The reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. This compound can be used to prepare the necessary N-(β-arylethyl)formamide precursor.
Experimental Protocol: General Procedure for Scale-up Synthesis
This protocol provides a general guideline for the Bischler-Napieralski reaction on a larger scale.
Part A: Synthesis of N-(β-Arylethyl)formamide Precursor
-
Amide Formation: In a suitable reactor, dissolve the desired β-arylethylamine in an appropriate solvent (e.g., toluene, dichloromethane).
-
Add this compound (1.0 - 1.2 equivalents) to the solution.
-
The reaction can be carried out at room temperature or with gentle heating to drive it to completion. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(β-arylethyl)formamide. This precursor can often be used in the next step without further purification.
Part B: Bischler-Napieralski Cyclization
Materials:
-
N-(β-Arylethyl)formamide (from Part A)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)
-
Acetonitrile or Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Reaction Setup: Charge the N-(β-arylethyl)formamide and a suitable solvent (e.g., acetonitrile or toluene) into the reactor.
-
Cool the mixture to 0-5°C.
-
Reagent Addition: Slowly add the dehydrating agent (e.g., POCl₃, 1.1 - 2.0 equivalents) to the stirred solution, maintaining the low temperature.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-110°C) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired dihydroisoquinoline.
Quantitative Data
The following table presents representative data for the Bischler-Napieralski reaction.
| Precursor | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 2 | 85 | General Procedure |
| N-(Phenethyl)benzamide | P₂O₅ | Toluene | Reflux | 4 | 78 | General Procedure |
| N-(β-Indolylethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 3 | 90 | General Procedure |
Logical Relationship Diagram
Caption: Logical workflow for the synthesis of dihydroisoquinolines using this compound.
Safety Considerations for Scale-up
-
Vilsmeier Reagent: The formation of the Vilsmeier reagent from this compound and POCl₃ is exothermic and should be performed with adequate cooling and slow addition of the reagent. POCl₃ is corrosive and reacts violently with water.
-
Quenching: The quenching of both Vilsmeier-Haack and Bischler-Napieralski reactions is highly exothermic. The reaction mixture should be added slowly to a well-stirred mixture of ice and base.
-
Solvents: Acetonitrile and toluene are flammable. Dichloromethane is a suspected carcinogen. All handling of these solvents should be done in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. For large-scale operations, additional protective gear may be necessary.
Conclusion
This compound is a valuable reagent for the scale-up synthesis of formylated derivatives and dihydroisoquinolines via the Vilsmeier-Haack and Bischler-Napieralski reactions, respectively. The provided protocols and data serve as a guide for researchers and process chemists in developing robust and scalable synthetic routes for the production of key pharmaceutical intermediates. Careful optimization of reaction conditions and adherence to safety protocols are essential for successful and safe scale-up.
References
Application Notes and Protocols for Pyrrolidine-Based Organocatalysts
Introduction
Pyrrolidine and its derivatives have emerged as a cornerstone of asymmetric organocatalysis, a field that utilizes small, chiral organic molecules to catalyze stereoselective transformations. While direct catalytic applications of 1-formylpyrrolidine are not extensively documented in the reviewed literature, the broader class of pyrrolidine-containing catalysts, particularly proline and its analogues, are widely employed. These catalysts are prized for their ability to activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions, mimicking the strategies of natural aldolase enzymes. This document provides an overview of the applications of pyrrolidine-based catalysts in key carbon-carbon bond-forming reactions, complete with quantitative data and detailed experimental protocols for researchers in organic synthesis and drug development. While this compound itself is recognized as a Lewis base catalyst for reactions such as amidation and esterification, specific protocols and quantitative data for its use in the prominent C-C bond-forming reactions detailed below are sparse in the available literature.[1]
Key Applications in Organic Synthesis
Pyrrolidine-based organocatalysts are instrumental in a variety of asymmetric reactions, including:
-
Aldol Reactions: The direct asymmetric aldol reaction, which unites two carbonyl compounds, is a fundamental C-C bond-forming reaction.[2] Pyrrolidine catalysts, such as proline, facilitate this transformation with high stereocontrol.[3][4]
-
Mannich Reactions: These reactions involve the aminoalkylation of a carbonyl compound, providing a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals.[5][6][7]
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another area where pyrrolidine-based catalysts excel, offering a pathway to a wide range of functionalized molecules.[8]
Quantitative Data Summary
The following tables summarize the performance of various pyrrolidine-based catalysts in aldol, Mannich, and Michael reactions, highlighting their efficiency and stereoselectivity.
Table 1: Asymmetric Aldol Reactions Catalyzed by Pyrrolidine Derivatives
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
| (S)-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 99 | 97:3 | 96 |
| (S)-Proline | Isobutyraldehyde | Propionaldehyde | N/A | 82 | 24:1 | >99 |
| Poly-2 (Helical Polymer) | 4-Nitrobenzaldehyde | Cyclohexanone | Chloroform | N/A | 73:27 | 68.4 |
| Trans-4-Hydroxy-(S)-prolinamide | p-Nitrobenzaldehyde | Cyclohexanone | Solvent-free | High | N/A (predominantly anti) | N/A |
Data sourced from multiple studies and compiled for comparison.[9][10][11]
Table 2: Asymmetric Mannich Reactions Catalyzed by Pyrrolidine Derivatives
| Catalyst | Imine | Aldehyde | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | N-PMP-protected α-imino methyl glyoxylate | Propionaldehyde | N/A | Good | 95:5 | ~98 |
| 4-Hydroxypyrrolidine derivative | N-Tosyl/N-Nosyl imines | Aromatic aldehydes | N/A | Good | High (anti-selective) | High |
| p-Dodecylphenylsulfonamide-based proline catalyst | Various | Various | Nonpolar solvents | High | High (syn-selective) | High |
Data represents typical results from cited literature.[5][6][7]
Table 3: Asymmetric Michael Additions Catalyzed by Pyrrolidine Derivatives
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | dr | ee (%) |
| Bifunctional pyrrolidine-based catalyst | Nitroolefins | Aldehydes | N/A | ~100 | up to 98:2 | up to 97 |
| Bifunctional pyrrolidine-based catalyst | Nitroolefins | Ketones | N/A | ~100 | up to 98:2 | up to 99 |
| Cinchona-based PTC | 4-Nitro-5-styrylisoxazoles | γ-Butenolide | Toluene | Good | N/A | up to 74 |
PTC: Phase-Transfer Catalyst. Data reflects the high efficiency of these catalysts.[8][12]
Experimental Protocols
Protocol 1: (S)-Proline-Catalyzed Direct Asymmetric Aldol Reaction
This protocol is a general procedure for the direct aldol reaction between an aldehyde and a ketone, catalyzed by (S)-proline.
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone, serves as both reactant and solvent)
-
(S)-Proline (catalyst, ~30 mol%)
-
Dimethyl sulfoxide (DMSO) if the ketone is not a suitable solvent
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the ketone (2.0 mL), add (S)-proline (0.3 mmol).
-
If the ketone is a solid or not a suitable solvent, dissolve the aldehyde (1.0 mmol) and ketone (1.2 mmol) in DMSO (2.0 mL) and then add (S)-proline (0.3 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
Characterize the product and determine the diastereomeric ratio and enantiomeric excess by appropriate analytical methods (e.g., NMR spectroscopy and chiral HPLC).
Protocol 2: Pyrrolidine-Catalyzed Asymmetric Mannich Reaction
This protocol outlines a general procedure for the anti-selective Mannich reaction using a designed pyrrolidine catalyst.
Materials:
-
Aldehyde (e.g., propionaldehyde, 2.0 mmol)
-
N-PMP-protected α-imino ester (1.0 mmol)
-
(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid (catalyst, 1-5 mol%)
-
Appropriate solvent (e.g., THF, Dioxane)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
Procedure:
-
In a reaction vessel, dissolve the N-PMP-protected α-imino ester (1.0 mmol) and the catalyst (0.01-0.05 mmol) in the chosen solvent.
-
Add the aldehyde (2.0 mmol) to the solution.
-
Stir the mixture at the desired temperature (e.g., room temperature or 4 °C) and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash chromatography to isolate the Mannich product.
-
Analyze the product to determine yield, diastereoselectivity (anti:syn ratio), and enantiomeric excess (chiral HPLC).
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental activation modes in pyrrolidine-based organocatalysis and a general experimental workflow.
Caption: Enamine catalysis cycle for aldol reactions.
Caption: Iminium catalysis cycle for Michael additions.
Caption: General experimental workflow for organocatalytic reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Mannich reactions with the practical proline mimetic N-(p-dodecylphenyl-sulfonyl)-2-pyrrolidinecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 4-hydroxypyrrolidine-catalyzed mannich reaction of aldehydes: control of anti-selectivity by hydrogen bonding assisted by Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. mdpi.com [mdpi.com]
Optimizing the Synthesis of 1-Formylpyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-formylpyrrolidine, a versatile intermediate and Lewis base catalyst crucial in organic synthesis and the development of specialized chemicals. The following sections outline optimized reaction conditions to achieve high yields, present detailed experimental protocols, and offer visual representations of the synthetic workflows.
Introduction
This compound (CAS No: 3760-54-1) is a valuable compound in various chemical applications, including as a monomer for gas clathrate inhibitors and as an intermediate in the synthesis of more complex molecules. Achieving a high yield and purity of this compound is essential for the efficiency and reproducibility of subsequent reactions. This document details two primary methods for the synthesis of this compound: the reaction of pyrrolidine with formic acid and the reaction with a formic acid ester.
Data Summary: Reaction Conditions for Optimal Yield
The following table summarizes the quantitative data for a high-yield synthesis of this compound using the formic acid method.
| Parameter | Value | Reference |
| Reactants | Pyrrolidine, Formic Acid (88%) | [1] |
| Molar Ratio | Approx. 1:1 (Pyrrolidine:Formic Acid) | [1] |
| Temperature | 60-120 °C | [1] |
| Reaction Time | Not specified, completion monitored by water distillation | [1] |
| Solvent | None (neat reaction) | [1] |
| Work-up | Cooling, followed by vacuum distillation | [1] |
| Product Purity | 99.9% (by gas chromatography) | [1] |
| Molar Yield | 84% (based on pyrrolidine) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Pyrrolidine and Formic Acid
This protocol is based on the reaction of pyrrolidine with formic acid, followed by dehydration to yield the final product.[1] This method is characterized by its simplicity, mild reaction conditions, and high yield.
Materials:
-
Pyrrolidine
-
Formic Acid (e.g., 88% aqueous solution)
-
250 ml distillation flask
-
Heating mantle or oil bath
-
Distillation apparatus
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: In a 250 ml distillation flask, add 71.5 grams of pyrrolidine and 52.3 grams of 88.0% formic acid.
-
Initial Reaction and Dehydration: Heat the mixture using an oil bath or heating mantle to a temperature range of 60-120 °C. Water will begin to distill from the reaction mixture. Continue heating until the distillation of water ceases, indicating the completion of the dehydration step.
-
Cooling: Once the water distillation is complete, allow the reaction mixture to cool to room temperature.
-
Purification: Purify the crude product by distillation under reduced pressure. High-purity this compound can be obtained through this step.[1]
Expected Outcome: This procedure is reported to yield approximately 84 grams of this compound with a purity of 99.9%, which corresponds to a molar yield of 84% based on the initial amount of pyrrolidine.[1]
Protocol 2: Synthesis of this compound from Pyrrolidine and a Formic Acid Ester
This alternative method involves the reaction of pyrrolidine with an organic acid ester, such as ethyl formate, to produce this compound and the corresponding alcohol as a byproduct.[1]
Materials:
-
Pyrrolidine
-
Formic acid ester (e.g., HCOOR, where R is a C1-C4 alkyl, phenyl, or benzyl group)
-
Reaction flask with a distillation head
-
Heating mantle or oil bath
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: In a reaction flask equipped with a distillation head, combine pyrrolidine and the chosen formic acid ester.
-
Reaction and Byproduct Removal: Heat the reaction mixture to a temperature between 80 °C and 180 °C. The corresponding alcohol (ROH) will be formed as a byproduct and can be removed by distillation during the reaction.
-
Monitoring the Reaction: The reaction can be monitored by observing the cessation of alcohol distillation.
-
Purification: After the reaction is complete, the crude this compound can be purified by distillation under reduced pressure to obtain a high-purity product.[1]
Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Formylpyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature and time for the synthesis of 1-formylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: Common methods for the synthesis of this compound include the reaction of pyrrolidine with formic acid, the reaction of pyrrolidine with an organic acid ester such as ethyl formate, or the reaction with carbon dioxide under pressure.[1] Another reported method involves the use of formaldehyde as a reactant.[2]
Q2: What is the typical temperature range for the synthesis of this compound?
A2: The reaction temperature for the synthesis of this compound can vary significantly depending on the chosen method. For the reaction with formic acid, temperatures can range from 60°C to 200°C.[1] When using an organic acid ester, the temperature is typically between 80°C and 180°C.[1] Synthesis from carbon dioxide may require temperatures around 120°C, while the reaction with formaldehyde has been reported at 40°C.[2]
Q3: How does reaction time affect the yield of this compound?
A3: Reaction time is a critical parameter that needs to be optimized for each specific method. For instance, the synthesis from carbon dioxide is reported to proceed for 16 hours to achieve a high yield.[2] The reaction with formaldehyde may require around 12 hours.[2] For the formic acid method, the reaction time will depend on the efficiency of water removal during distillation.
Q4: What are some common side reactions to be aware of during the synthesis of this compound?
A4: Side reactions can vary depending on the formylating agent used. With formic acid, incomplete dehydration can lead to the formation of pyrrolidinium formate salt. When using other formylating agents, impurities in the starting materials or side reactions of the formylating agent itself can lead to byproducts. It is crucial to use high-purity starting materials.
Q5: How can I purify the final this compound product?
A5: The most common method for purifying this compound is distillation under reduced pressure.[1] This allows for the separation of the desired product from less volatile impurities and any remaining starting materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient removal of byproducts (e.g., water in the formic acid method). | - Monitor the reaction progress using techniques like TLC or GC. - Systematically vary the reaction temperature and time to find the optimal conditions. - Ensure efficient removal of water by using a suitable distillation setup. |
| Product Contamination | - Impurities in starting materials (pyrrolidine, formylating agent). - Presence of unreacted starting materials in the final product. - Formation of side products. | - Use high-purity, anhydrous starting materials. - Ensure the reaction goes to completion. - Optimize the distillation conditions (pressure and temperature) for effective purification. |
| Reaction Stalls | - Loss of catalyst activity (if applicable). - Equilibrium limitations. | - If a catalyst is used, ensure its proper handling and activity. - Drive the reaction forward by removing a byproduct (e.g., water or alcohol). |
| Color Formation in Product | - Thermal decomposition at high temperatures. - Presence of impurities that polymerize or degrade. | - Avoid excessively high reaction or distillation temperatures. - Ensure the purity of starting materials. |
Data Presentation: Synthesis of this compound
The following table summarizes reaction conditions from various literature sources for the synthesis of this compound.
| Reactants | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Pyrrolidine, Formic Acid | 60-120 | Not Specified | 84 | 99.9 | [1] |
| Pyrrolidine, Organic Acid Ester | 80-180 | Not Specified | High | High | [1] |
| Pyrrolidine, Carbon Dioxide | 120 | 16 | 99 | Not Specified | [2] |
| Pyrrolidine, Formaldehyde | 40 | 12 | 95.2 | Not Specified | [2] |
Experimental Protocols
Method 1: Synthesis from Pyrrolidine and Formic Acid[1]
-
Reaction Setup: In a distillation flask equipped with a dropping funnel and a distillation condenser, add 71.5 grams of pyrrolidine.
-
Addition of Formic Acid: Slowly add 52.3 grams of 88% formic acid to the pyrrolidine.
-
Reaction and Dehydration: Heat the mixture in an oil bath to a temperature between 60°C and 120°C. During the heating, water will be distilled off.
-
Purification: After the removal of water is complete, allow the mixture to cool. Purify the crude product by distillation under reduced pressure to obtain this compound.
Method 2: Synthesis from Pyrrolidine and Carbon Dioxide[2]
-
Reaction Setup: In a high-pressure autoclave, combine pyrrolidine with a suitable catalyst.
-
Reaction Conditions: Pressurize the autoclave with carbon dioxide and heat the mixture to 120°C.
-
Reaction Time: Maintain the reaction at this temperature for 16 hours with stirring.
-
Work-up and Purification: After cooling and depressurizing the autoclave, the product can be isolated and purified, typically by distillation.
Process Optimization Workflow
Caption: Workflow for optimizing this compound synthesis.
References
Troubleshooting low yield in 1-Formylpyrrolidine reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encountered during the synthesis of 1-formylpyrrolidine.
Troubleshooting Guide
Question: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, ranging from reactant quality and reaction conditions to workup procedures. Below is a systematic guide to help you troubleshoot and optimize your reaction.
1. Reactant Quality and Stoichiometry:
-
Purity of Pyrrolidine: Pyrrolidine is susceptible to oxidation and can absorb atmospheric carbon dioxide. Ensure you are using freshly distilled or a high-purity grade of pyrrolidine. Impurities can lead to side reactions and lower the yield of the desired product.
-
Formylating Agent Quality: The choice and quality of your formylating agent are critical.
-
Formic Acid: Use a high-purity grade of formic acid. Water content can be an issue, and azeotropic removal of water during the reaction is often necessary to drive the equilibrium towards product formation.[1]
-
Other Formylating Agents: If using other agents like ethyl formate or N,N-dimethylformamide (DMF), ensure they are anhydrous and of high purity.
-
-
Stoichiometry: While a 1:1 molar ratio of pyrrolidine to the formylating agent is theoretically required, optimizing this ratio can sometimes improve yields. An excess of the formylating agent may be necessary, but a large excess can sometimes complicate purification.
2. Reaction Conditions:
-
Temperature: The reaction temperature is a crucial parameter.
-
The reaction between pyrrolidine and formic acid is typically carried out at elevated temperatures (60–200 °C) to facilitate the dehydration of the intermediate ammonium salt.[1]
-
For other formylating agents, the optimal temperature can vary. It is advisable to start with conditions reported in the literature and then systematically optimize the temperature for your specific setup.
-
-
Solvent: The choice of solvent can significantly impact the reaction.
-
For reactions with formic acid, a solvent that allows for azeotropic removal of water (e.g., toluene, benzene, hexane) can be beneficial.[1]
-
In some cases, the reaction can be run neat, especially with formic acid.
-
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
3. Workup and Purification:
-
Inadequate Neutralization: If the reaction is performed under acidic conditions (e.g., with formic acid), proper neutralization during workup is essential to remove any unreacted acid and facilitate the extraction of the product.
-
Extraction Issues: this compound is a polar molecule and can have some solubility in water. Ensure efficient extraction by using an appropriate organic solvent and performing multiple extractions. Salting out the aqueous layer with brine can help to improve the recovery of the product into the organic phase.
-
Purification Method: Distillation under reduced pressure is the most common method for purifying this compound.[1][2] Ensure your distillation setup is efficient to avoid loss of product. The boiling point of this compound is approximately 92-94 °C at 15 mmHg.[2] Column chromatography can also be used, but care must be taken to choose an appropriate solvent system.
Question: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
Answer:
Side product formation is a common issue. The nature of the side products depends on the specific reactants and conditions used.
-
Unreacted Starting Materials: As mentioned, ensure the reaction goes to completion by monitoring its progress.
-
Decomposition: At very high temperatures, decomposition of the starting materials or the product can occur. Theoretical studies on formamide decomposition suggest pathways leading to CO, NH3, H2O, and HCN, which could be analogous for this compound under harsh conditions.[3][4] Running the reaction at the optimal temperature is key.
-
Side Reactions of Pyrrolidine: Pyrrolidine can undergo other reactions if impurities are present or if the reaction conditions are not well-controlled.
-
Vilsmeier-Haack Type Intermediates: When using certain formylating agents like DMF in the presence of activating agents (e.g., SOCl2, POCl3), Vilsmeier-Haack type intermediates can form, which may lead to other products if not properly controlled.[5]
To minimize side products, start with pure reagents, maintain an inert atmosphere if necessary (e.g., with nitrogen or argon), and carefully control the reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: One of the most straightforward and high-yielding methods is the reaction of pyrrolidine with formic acid, followed by azeotropic removal of water.[1] Yields can be as high as 84% or more with this method.[1] Another high-yield approach involves the reaction of pyrrolidine with carbon dioxide and a suitable catalyst.[6]
Q2: How can I effectively remove water from the reaction mixture when using formic acid?
A2: A Dean-Stark apparatus is the standard laboratory equipment for azeotropic water removal. By refluxing the reaction in a solvent like toluene, the water-toluene azeotrope distills off, is condensed, and collected in the side arm, while the toluene returns to the reaction flask.[1]
Q3: What are the key physical properties of this compound that are important for its purification?
A3: Key properties for purification include its boiling point, which is 204.4 °C at 760 mmHg and 92-94 °C at 15 mmHg, and its density of approximately 1.04 g/mL at 25 °C.[2][6] It is a clear, slightly yellow liquid.[7]
Q4: Is this compound stable during storage?
A4: this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[6] As with many amines and amides, prolonged exposure to air and moisture should be avoided to prevent degradation.
Q5: Can I use other formylating agents besides formic acid?
A5: Yes, other formylating agents can be used. These include, but are not limited to, ethyl formate, acetic formic anhydride, and formyl fluoride. The choice of agent may depend on the scale of the reaction, the desired purity, and the available equipment.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Formylating Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Formic Acid | Azeotropic dehydration | Toluene (example) | 60 - 120 | Not Specified | 84 | [1] |
| Carbon Dioxide | C30H32ClNOP2Ru; hydrogen | Tetrahydrofuran | 120 | 16 | 99 | [6] |
| Formaldehyde | Potassium tetrachloroaurate(III); potassium carbonate | Water; acetonitrile | 40 | 12 | 99 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Pyrrolidine and Formic Acid
This protocol is adapted from a patented method and is suitable for obtaining high-purity this compound.[1]
Materials:
-
Pyrrolidine (71.5 g, 1.0 mol)
-
Formic acid (88%, 52.3 g, 1.0 mol)
-
250 mL distillation flask
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
To a 250 mL distillation flask, add 71.5 g of pyrrolidine and 52.3 g of 88% formic acid.
-
Heat the mixture in an oil bath or with a heating mantle to a temperature range of 60-120 °C.
-
Water will begin to distill from the reaction mixture. Continue heating until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Set up the apparatus for vacuum distillation.
-
Distill the crude product under reduced pressure to obtain pure this compound. The expected yield is approximately 84 g (84%).
Safety Precautions:
-
Pyrrolidine and formic acid are corrosive and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. CN1253947A - Preparation method of high purity N-formyl pyrrolidine and its homolog - Google Patents [patents.google.com]
- 2. This compound 97 3760-54-1 [sigmaaldrich.com]
- 3. Theoretical study of formamide decomposition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | 3760-54-1 [chemicalbook.com]
Identifying side products in 1-Formylpyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Formylpyrrolidine. The following information is designed to help identify and resolve common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is commonly synthesized through the formylation of pyrrolidine. The most direct method involves the reaction of pyrrolidine with formic acid, which serves as the formylating agent.[1][2][3] This process typically involves heating the reactants and removing the water byproduct to drive the reaction to completion.[1] Other methods include the use of different formylating agents, but the formic acid route is often favored for its simplicity and atom economy.
Q2: What are the potential side products in the synthesis of this compound from pyrrolidine and formic acid?
A2: While the reaction between pyrrolidine and formic acid is generally efficient, several side products can form, potentially impacting the purity and yield of the final product. These can include:
-
Unreacted Starting Materials: Residual pyrrolidine and formic acid may remain if the reaction does not go to completion.
-
Water: As a byproduct of the condensation reaction, its incomplete removal can limit the reaction yield.[1]
-
Pyrrolidine Salts: The initial reaction between the amine (pyrrolidine) and formic acid forms an ammonium salt, which upon heating, dehydrates to the amide.[4] Incomplete dehydration can leave residual salt.
-
Products of Thermal Degradation: At excessively high temperatures, both the starting materials and the product can degrade, leading to a variety of impurities.
-
Oligomeric Byproducts: Although less common for this specific reaction, self-condensation of pyrrolidine at high temperatures could theoretically lead to the formation of dimers or trimers.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the formylation reaction can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a rapid and effective method for tracking the consumption of the starting materials and the formation of the product.[2] For more detailed analysis and to check for the presence of side products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[5]
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purifying this compound is distillation under reduced pressure (vacuum distillation).[1] This technique is effective for separating the desired product from less volatile impurities and any unreacted starting materials. The boiling point of this compound is reported to be 92-94 °C at 15 mmHg.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction temperature is maintained within the optimal range (e.g., 60-120 °C for the initial water removal) and monitor the reaction until completion using TLC or GC.[1] |
| Inefficient water removal. | Use a Dean-Stark trap or a similar apparatus to effectively remove water as it is formed. Azeotropic distillation with a suitable solvent like toluene can also be employed.[2] | |
| Loss of product during workup or purification. | Optimize the distillation conditions (pressure and temperature) to minimize product loss. Ensure all glassware is properly dried. | |
| Product Contamination (as per GC-MS or NMR) | Presence of unreacted pyrrolidine or formic acid. | Increase the reaction time or temperature slightly to drive the reaction to completion. Ensure the stoichiometry of the reactants is correct. |
| Formation of unknown byproducts. | This may be due to excessive heating. Lower the reaction temperature and monitor for byproduct formation. Consider purification by fractional distillation. | |
| Product is discolored (yellow or brown) | Thermal degradation of the product or starting materials. | Reduce the reaction temperature and distillation pot temperature. Use a high-vacuum system to lower the boiling point during distillation. |
| Impurities in the starting materials. | Ensure the pyrrolidine and formic acid used are of high purity. |
Experimental Protocol: Synthesis of this compound from Pyrrolidine and Formic Acid
The following protocol is based on a documented laboratory procedure.[1]
Materials:
-
Pyrrolidine
-
Formic Acid (88% aqueous solution)
-
Distillation apparatus
-
Heating mantle
-
Oil bath
Procedure:
-
In a 250 mL distillation flask, carefully add 71.5 grams of pyrrolidine and 52.3 grams of 88.0% formic acid.
-
Heat the mixture using an oil bath to a temperature of 60-120 °C.
-
Distill off the water that is formed during the reaction.
-
After the water has been removed, allow the reaction mixture to cool.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
-
Analyze the purity of the final product using gas chromatography.[1]
Quantitative Data on Impurity Formation (Illustrative)
The following table provides an illustrative example of how quantitative data on side product formation under different reaction conditions could be presented. Note: These values are hypothetical and for demonstration purposes only.
| Reaction Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Unreacted Pyrrolidine (%) | Unknown Impurity 1 (%) |
| 80 | 4 | 75 | 15 | 2 |
| 100 | 4 | 85 | 5 | 3 |
| 120 | 4 | 90 | 2 | 5 |
| 140 | 4 | 82 | <1 | 10 |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. CN1253947A - Preparation method of high purity N-formyl pyrrolidine and its homolog - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Formyl-pyrrolidin 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 1-Formylpyrrolidine Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-formylpyrrolidine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis starting from pyrrolidine and formic acid?
A1: Common impurities include unreacted starting materials such as pyrrolidine and formic acid. Water is a significant byproduct of this condensation reaction and needs to be removed.[1] Side reactions, though less common under controlled conditions, can lead to other N-acylated species or degradation products, particularly if the reaction temperature is too high.
Q2: What is the boiling point of this compound, and why is it important for purification?
A2: this compound has a boiling point of approximately 204.4 °C at atmospheric pressure (760 mmHg) and 92-94 °C at a reduced pressure of 15 mmHg.[2][3] Knowing the boiling point is crucial for purification by distillation, as it allows for the separation of this compound from lower-boiling impurities (like some solvents) and higher-boiling or non-volatile impurities.
Q3: Is this compound soluble in common organic solvents?
A3: Yes, this compound is a polar aprotic solvent and is generally soluble in a range of organic solvents. Its solubility is a key factor in choosing appropriate solvents for liquid-liquid extraction and column chromatography.
Q4: Can I use recrystallization to purify this compound?
A4: Since this compound is a liquid at room temperature, direct recrystallization is not a suitable purification method.[4] However, if you have solid derivatives of this compound, recrystallization could be a viable purification technique for those compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation Issues
Q1: My distillation is very slow, and I'm not getting a good separation. What could be the problem?
A1: Slow distillation and poor separation can be due to several factors:
-
Inadequate Heating: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of this compound at the pressure you are using. For fractional distillation, the distilling pot generally needs to be about 30°C hotter than the column head.[5]
-
Heat Loss: The fractionating column should be insulated to prevent heat loss, which can cause premature condensation and slow down the distillation. Wrapping the column with glass wool and aluminum foil can help maintain a proper temperature gradient.[6]
-
Flooding: If you observe a large amount of liquid in the fractionating column, it may be flooded. This happens when the boil-up rate is too high. Reduce the heating to allow the liquid to drain back into the flask, and then resume heating at a gentler rate.[5]
-
Improper Packing: For fractional distillation, ensure the column is packed correctly to provide a sufficient number of theoretical plates for efficient separation.
Q2: The color of my this compound is yellow after distillation. Is this normal?
A2: this compound is typically a clear to slightly yellow liquid.[4] A yellow color can indicate the presence of impurities or slight decomposition. If the color is intense, consider the possibility of thermal degradation, especially if the distillation was carried out at a high temperature. Repeating the distillation at a lower pressure (vacuum distillation) can help minimize thermal stress on the compound.
Liquid-Liquid Extraction Issues
Q1: I'm getting an emulsion during the extraction process. How can I break it?
A1: Emulsions are common when dealing with polar compounds. To break an emulsion, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break up the emulsion.
Q2: I have low recovery of this compound after extraction. What went wrong?
A2: Low recovery could be due to several reasons:
-
Insufficient Extractions: You may not be performing enough extractions to completely transfer the product to the organic phase. Typically, three to five extractions are recommended.
-
Incorrect pH: Ensure the pH of the aqueous phase is appropriate. Since this compound is a neutral amide, extractions are usually performed under neutral or slightly basic conditions to remove acidic impurities like formic acid.
-
Choice of Solvent: The organic solvent used for extraction may not be optimal. A solvent in which this compound has high solubility and is immiscible with water should be used. Dichloromethane or ethyl acetate are common choices.
Column Chromatography Issues
Q1: My compound is not moving from the baseline on the TLC plate. What does this mean for my column chromatography?
A1: If your compound remains at the baseline on a silica gel TLC plate, it indicates that it is highly polar and strongly adsorbed to the stationary phase.[7] You will need a more polar mobile phase to elute it from a silica gel column. Consider using solvent mixtures with a higher proportion of a polar solvent like methanol or ethanol in dichloromethane or ethyl acetate.
Q2: The separation of my product from impurities on the column is poor.
A2: Poor separation can be addressed by:
-
Optimizing the Mobile Phase: Use TLC to test different solvent systems to find one that gives good separation between your product and the impurities. An Rf value of around 0.3 for your product is often a good target for column chromatography.[8]
-
Column Packing: Ensure the column is packed properly without any air bubbles or cracks, as these can lead to poor separation.
-
Loading the Sample: Load the sample in a concentrated band at the top of the column. A broad initial band will lead to broad elution bands and poor separation.
Data Presentation
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO | [2] |
| Molecular Weight | 99.13 g/mol | [2] |
| Appearance | Clear to slightly yellow liquid | [4] |
| Boiling Point | 204.4 °C at 760 mmHg | [3] |
| 92-94 °C at 15 mmHg | [2] | |
| Density | 1.04 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.479 | [2] |
| Purity (Typical Commercial) | ≥97% | [2] |
| Purity (after distillation) | Up to 99.9% | [9] |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify this compound from a reaction mixture containing lower and higher boiling point impurities.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Preparation: Charge the crude this compound reaction mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Distillation: As the mixture heats, vapors will rise into the fractionating column. Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the lowest boiling component, which will distill first. Collect this fraction in a separate receiving flask.
-
Product Collection: After the first fraction has been collected, the temperature may drop slightly before rising again and stabilizing at the boiling point of this compound (92-94 °C at 15 mmHg). Change the receiving flask to collect the pure this compound.
-
Completion: Stop the distillation when the temperature begins to drop from the boiling point of this compound or when only a small amount of residue remains in the distilling flask.
Column Chromatography of this compound
Objective: To purify this compound from non-volatile or similarly boiling impurities.
Methodology:
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain and the silica gel to pack evenly without air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a suitable mobile phase. For a polar compound like this compound, a gradient elution is often effective, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Liquid-Liquid Extraction of this compound
Objective: To remove water-soluble impurities, such as formic acid and unreacted pyrrolidine, from the crude reaction mixture.
Methodology:
-
Initial Quench: Dilute the reaction mixture with an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it sequentially with:
-
A dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize and remove any unreacted formic acid.
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated aqueous sodium chloride) to help break any emulsions and to begin the drying process.
-
-
Phase Separation: After each wash, allow the layers to separate fully and drain off the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound, which can then be further purified by distillation or chromatography.
Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common distillation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 97 3760-54-1 [sigmaaldrich.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | 3760-54-1 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. CN1253947A - Preparation method of high purity N-formyl pyrrolidine and its homolog - Google Patents [patents.google.com]
Technical Support Center: 1-Formylpyrrolidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the use of 1-formylpyrrolidine in chemical reactions. The information is tailored for professionals in research and drug development to help mitigate decomposition and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during a reaction?
A1: this compound is susceptible to decomposition under several conditions:
-
Acidic Conditions: In the presence of strong acids, this compound can undergo hydrolysis to yield pyrrolidine and formic acid. This is a common decomposition pathway, especially during acidic workups or when using acidic catalysts.
-
Basic Conditions: Strong bases can also promote the hydrolysis of the amide bond, leading to the formation of pyrrolidine and a formate salt.
-
High Temperatures: Elevated temperatures can lead to thermal decomposition. This is a significant concern in reactions requiring heat, such as some Vilsmeier-Haack formylations. The thermal instability of the Vilsmeier intermediate formed from this compound can be a major hazard.
-
Presence of Water: Moisture can facilitate the hydrolysis of this compound, especially under acidic or basic conditions. It is crucial to use anhydrous solvents and reagents.
Q2: How can I detect the decomposition of this compound in my reaction mixture?
A2: Several analytical techniques can be employed to monitor the integrity of this compound and detect its decomposition products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to monitor the disappearance of the this compound signals and the appearance of new signals corresponding to pyrrolidine, formic acid, or other byproducts.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying volatile decomposition products.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of remaining this compound and detect non-volatile decomposition products.
Q3: What are some milder alternatives to the Vilsmeier-Haack reaction that can be used to avoid decomposition of sensitive substrates?
A3: For substrates that are sensitive to the harsh conditions of the traditional Vilsmeier-Haack reaction, several milder formylation methods can be considered:
-
Duff Reaction: This method is suitable for the ortho-formylation of phenols and other electron-rich aromatic compounds.[6]
-
Formylation with Formic Acid: Formic acid can be an effective and less harsh formylating agent, sometimes used in combination with other reagents to facilitate the reaction.
-
Use of other Formylating Agents: Reagents like formyl acetate can be used, but their stability can also be a concern and may require in-situ generation.[7][8]
Troubleshooting Guides
Issue 1: Low Yield in a Vilsmeier-Haack Reaction Using this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Decomposition of the Vilsmeier Reagent | 1. Maintain Low Temperature: Keep the reaction temperature at the recommended level for your specific substrate. The thermal stability of the Vilsmeier intermediate is a critical factor.[9][10] 2. In-situ Generation: Add the activating agent (e.g., POCl₃, oxalyl chloride) slowly to the solution of this compound and the substrate at a low temperature. | This minimizes the concentration of the potentially unstable Vilsmeier reagent at any given time, reducing the likelihood of decomposition. |
| Hydrolysis of this compound or the Vilsmeier Reagent | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. | Water can react with the Vilsmeier reagent and this compound, leading to their decomposition and reducing the yield of the desired product. |
| Impure this compound | 1. Purify this compound: If the purity is questionable, consider purifying it by fractional distillation under reduced pressure.[11][12][13] | Impurities can interfere with the reaction and lead to the formation of side products. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Side Reactions of the Substrate | 1. Optimize Reaction Conditions: Adjust the reaction temperature, time, and stoichiometry of the reagents. For sensitive substrates, milder conditions are often necessary. 2. Consider Alternative Formylation Methods: If optimization is unsuccessful, a different formylation method with milder conditions may be more suitable.[6] | Harsh reaction conditions can lead to undesired side reactions of the starting material or the product. |
| Reaction with Decomposition Products | 1. Minimize Decomposition: Follow the steps outlined in Issue 1 to prevent the decomposition of this compound and the Vilsmeier reagent. | Decomposition products can be reactive and lead to the formation of unexpected byproducts. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of this compound to remove impurities that may affect its stability and reactivity.
Materials:
-
This compound (technical grade)
-
Fractionating column (e.g., Vigreux column)
-
Distillation flask
-
Receiving flask
-
Heating mantle
-
Vacuum source
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the this compound into the distillation flask.
-
Heat the flask gently using the heating mantle.
-
Apply a vacuum and carefully control the pressure to achieve a steady distillation.
-
Collect the fraction that distills at the correct boiling point and refractive index for this compound (e.g., 92-94 °C at 15 mmHg).
-
Store the purified this compound under an inert atmosphere and in a cool, dark place.
Protocol 2: General Procedure for a Vilsmeier-Haack Reaction with Minimized Decomposition
This protocol provides a general guideline for performing a Vilsmeier-Haack formylation while minimizing the decomposition of this compound.
Materials:
-
Substrate
-
Purified this compound
-
Activating agent (e.g., POCl₃, oxalyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Set up a reaction flask with a stirrer, dropping funnel, and thermometer under an inert atmosphere.
-
Dissolve the substrate and this compound in the anhydrous solvent in the reaction flask.
-
Cool the mixture to the desired temperature (typically 0 °C or lower).
-
Slowly add the activating agent dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not rise significantly.
-
After the addition is complete, allow the reaction to stir at the low temperature for the specified time, monitoring the reaction progress by TLC, GC, or HPLC.
-
Upon completion, quench the reaction by carefully adding it to a cold aqueous solution (e.g., saturated sodium bicarbonate or sodium acetate solution).
-
Proceed with the standard workup and purification of the product.
Data Summary
| Condition | Effect on this compound Stability | Primary Decomposition Pathway |
| Strong Acid (e.g., HCl) | Decreased | Hydrolysis |
| Strong Base (e.g., NaOH) | Decreased | Hydrolysis |
| Elevated Temperature | Decreased | Thermal Decomposition |
| Presence of Water | Decreased (especially with acid/base) | Hydrolysis |
Visualizations
Caption: Decomposition Pathways of this compound.
Caption: Workflow for Minimizing Decomposition.
References
- 1. This compound(3760-54-1) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA) [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Purification [chem.rochester.edu]
- 12. chembam.com [chembam.com]
- 13. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Improving Formylation Selectivity with 1-Formylpyrrolidine
Welcome to the technical support center for optimizing formylation reactions using 1-formylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the selectivity of this important synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered in the laboratory.
Troubleshooting Guides
Formylation reactions, particularly the Vilsmeier-Haack reaction, are powerful tools for introducing a formyl group onto a substrate. However, achieving high selectivity can be challenging. The following table outlines common issues encountered when using this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated Substrate: The aromatic ring is not sufficiently electron-rich for the Vilsmeier reagent derived from this compound. 2. Degraded Reagents: this compound or the activating agent (e.g., POCl₃, oxalyl chloride) may have degraded due to improper storage. 3. Insufficient Temperature: The reaction may be too slow at the applied temperature, especially for less reactive substrates. | 1. Ensure your substrate is activated with electron-donating groups. The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds. 2. Use freshly opened or properly stored anhydrous this compound and activating agents. 3. Gradually increase the reaction temperature. While starting at 0°C is common for reagent formation, the formylation step may require heating. |
| Poor Regioselectivity (e.g., mixture of ortho and para isomers) | 1. Steric Hindrance vs. Electronic Effects: The directing effects of substituents on the aromatic ring are competing. 2. Reaction Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically favored, but less desired, isomer. | 1. For substrates with multiple activated positions, the inherent electronic and steric properties will dictate the major product. For many electron-rich systems, para-substitution is favored. 2. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to potentially favor the kinetically controlled product. |
| Formation of Multiple Products (e.g., di-formylation) | 1. Highly Activated Substrate: The substrate is highly susceptible to multiple formylations. 2. Stoichiometry: An excess of the Vilsmeier reagent is used. | 1. For highly reactive substrates like pyrroles and indoles, careful control of stoichiometry is crucial. 2. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the desired mono-formylated product is maximized. |
| Formation of Byproducts | 1. Reaction with other functional groups: The Vilsmeier reagent can react with other nucleophilic functional groups in the substrate. 2. Decomposition of Reagents or Products: Instability of the Vilsmeier reagent or the formylated product under the reaction conditions. | 1. Protect sensitive functional groups prior to formylation. 2. Ensure anhydrous conditions and consider using a less reactive activating agent if decomposition is observed. |
Frequently Asked Questions (FAQs)
Q1: How does the selectivity of this compound compare to N,N-dimethylformamide (DMF) in the Vilsmeier-Haack reaction?
While both this compound and DMF are common N,N-disubstituted formamides used to generate Vilsmeier reagents, their reactivity and selectivity can differ. The Vilsmeier reagent is a weak electrophile, and its reactivity is influenced by the nature of the formamide.[1] Generally, the reaction is most effective with electron-rich aromatic or heteroaromatic compounds.[1] For 1-substituted pyrroles, steric factors of the substituent on the pyrrole ring are a primary determinant of the α- to β-formylation ratio.[2] While direct, extensive comparative studies are limited, the different steric and electronic properties of the pyrrolidine versus the dimethylamino group can influence the regioselectivity of the formylation.
Q2: My Vilsmeier-Haack reaction with an indole substrate is not selective, giving me formylation at multiple positions. How can I improve this?
Indoles are highly reactive substrates in the Vilsmeier-Haack reaction, typically undergoing formylation at the C3-position due to the high electron density at this position.[3] If you are observing formylation at other positions or di-formylation, consider the following:
-
Stoichiometry: Reduce the equivalents of the Vilsmeier reagent to just over one equivalent.
-
Temperature: Perform the reaction at a lower temperature to minimize side reactions.
-
Protecting Groups: If the indole nitrogen is unsubstituted, N-formylation can occur. Protecting the nitrogen may improve selectivity for C3-formylation.
Q3: Can I use other activating agents besides phosphorus oxychloride (POCl₃) with this compound?
Yes, other activating agents can be used to form the Vilsmeier reagent from this compound. Oxalyl chloride is a common alternative. The choice of activating agent can influence the reactivity of the resulting Vilsmeier reagent and may offer advantages in terms of milder reaction conditions or different selectivity profiles.
Q4: What are common workup procedures for a Vilsmeier-Haack reaction using this compound?
A typical workup involves quenching the reaction mixture by carefully pouring it into a mixture of ice and a base, such as sodium acetate or sodium bicarbonate, to hydrolyze the intermediate iminium salt and neutralize the acidic components. The product is then usually extracted with an organic solvent.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound
This protocol provides a general guideline. The optimal conditions, including temperature, reaction time, and stoichiometry, will depend on the specific substrate.
1. Formation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous this compound (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
2. Formylation Reaction:
-
Dissolve the electron-rich aromatic substrate (1.0 equivalent) in the same anhydrous solvent.
-
Cool the Vilsmeier reagent solution back to 0°C and add the substrate solution dropwise.
-
The reaction mixture can be stirred at room temperature or heated, depending on the reactivity of the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Workup:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Stir the mixture vigorously until the hydrolysis of the intermediate is complete.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the general mechanism of the Vilsmeier-Haack reaction, which consists of the formation of the Vilsmeier reagent followed by electrophilic aromatic substitution.
Caption: General mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Workflow for Poor Selectivity
This workflow provides a logical sequence of steps to troubleshoot and improve the selectivity of your formylation reaction.
Caption: A logical workflow for troubleshooting poor selectivity.
References
Common mistakes to avoid when using 1-Formylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 1-Formylpyrrolidine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a versatile compound primarily used as a formylating agent, a specialized solvent, and a building block in organic synthesis. In the pharmaceutical and chemical industries, it serves as a raw material for the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. It is also utilized as a monomer in the production of gas clathrate inhibitors for the oil and gas industry.[1][2]
Q2: What are the key physical and chemical properties of this compound I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for its proper handling, storage, and use in experiments. Key properties are summarized in the table below.
Q3: How should this compound be properly stored to ensure its stability?
A3: To maintain its quality and stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature. It is important to protect it from moisture and incompatible materials such as strong oxidizing agents, acids, and bases to prevent decomposition.
Q4: Is this compound sensitive to moisture, and what precautions should be taken?
A4: Yes, this compound can be sensitive to moisture, which can lead to hydrolysis of the formyl group, yielding pyrrolidine and formic acid. This can affect the outcome of reactions where this compound is used as a reagent or solvent. Therefore, it is essential to handle the compound under anhydrous conditions, using dry glassware and solvents, and under an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive reactions.
Q5: What are the potential safety hazards associated with this compound?
A5: this compound is considered harmful if swallowed and may cause skin and eye irritation.[3] It is a combustible liquid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | [1][4] |
| Molecular Weight | 99.13 g/mol | [1][4] |
| Appearance | Clear, slightly yellow liquid | |
| Density | 1.04 g/mL at 25 °C | [1][4] |
| Boiling Point | 92-94 °C at 15 mmHg | [1][4] |
| Flash Point | 95 °C (closed cup) | [1] |
| Refractive Index | n20/D 1.479 | [1][4] |
| CAS Number | 3760-54-1 | [1][4] |
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am experiencing a significantly lower than expected yield in my reaction using this compound. What are the possible causes and how can I troubleshoot this?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Reagent Quality:
-
This compound Purity: Ensure the purity of the this compound used. Impurities can interfere with the reaction. If the compound has been stored for a long time or improperly, its purity might be compromised. Consider using a fresh bottle or purifying the reagent if necessary.
-
Other Reagents: Verify the quality and purity of all other reagents and solvents.
-
-
Reaction Conditions:
-
Moisture: As mentioned in the FAQs, moisture can be detrimental. Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere is highly recommended.
-
Temperature: The reaction temperature may not be optimal. If the reaction is exothermic, ensure adequate cooling to prevent side reactions or decomposition. For endothermic reactions, ensure sufficient heating. Consider running small-scale experiments at different temperatures to find the optimum.
-
Reaction Time: The reaction may not have gone to completion, or the product might be degrading over time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Stoichiometry:
-
Carefully re-check the molar ratios of your reactants. An incorrect stoichiometry is a common reason for low yields.
-
-
Work-up Procedure:
-
Product loss during the work-up and purification steps is common. Ensure that the pH adjustments during extraction are appropriate for your product's stability and that the extraction solvent is suitable.
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Unexpected Side Products/Impurities
Q: My final product is contaminated with significant impurities after a reaction involving this compound. How can I identify and minimize them?
A: The formation of side products is a common challenge in organic synthesis. Identifying the source of these impurities is key to mitigating them.
Troubleshooting Steps:
-
Identify the Impurities:
-
Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to characterize the impurities.
-
A common impurity could be pyrrolidine, resulting from the hydrolysis of this compound.
-
-
Minimize Side Reactions:
-
Hydrolysis: If pyrrolidine is detected, it indicates moisture contamination. Implement stricter anhydrous techniques.
-
Temperature Control: Side reactions are often favored at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve selectivity.
-
Order of Addition: The order in which reagents are added can significantly impact the reaction outcome. Consider a slow, dropwise addition of one reagent to a solution of the others to maintain a low concentration of the added reagent and minimize side reactions.
-
-
Purification Strategy:
-
If side product formation is unavoidable, an effective purification strategy is crucial.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.
-
Crystallization/Recrystallization: If your product is a solid, this can be a highly effective method for achieving high purity.
-
Distillation: For volatile liquid products, distillation can be used for purification.
-
Caption: Decision tree for troubleshooting impurities.
Experimental Protocols
General Protocol for N-Formylation of a Primary or Secondary Amine
This protocol provides a general guideline for the N-formylation of an amine using this compound as the formylating agent. This reaction is illustrative and may require optimization for specific substrates.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Work-up and purification reagents (e.g., water, brine, drying agent, silica gel for chromatography)
Procedure:
-
Reaction Setup:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolve the amine substrate in the chosen anhydrous solvent in the flask.
-
-
Reagent Addition:
-
Add this compound (typically 1.0 to 1.2 equivalents) to the reaction mixture. The addition can be done at room temperature, but for highly reactive substrates, cooling the mixture in an ice bath may be necessary.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to the reflux temperature of the solvent, depending on the reactivity of the amine).
-
Monitor the progress of the reaction by TLC or another suitable analytical technique until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
If the product is soluble in an organic solvent, perform a liquid-liquid extraction. Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure N-formylated product.
-
References
Technical Support Center: 1-Formylpyrrolidine Reaction Work-up Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up of reactions involving 1-formylpyrrolidine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental work-up phase in a question-and-answer format.
Q1: I am observing a persistent emulsion during the aqueous extraction of my reaction mixture containing this compound. How can I break it?
A1: Emulsion formation is a common issue, especially when residual this compound or related polar aprotic solvents are present. Here are several strategies to resolve emulsions:
-
Addition of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Change in pH: Carefully adjust the pH of the aqueous layer. If your product is stable to acidic or basic conditions, adding a small amount of dilute acid or base can disrupt the emulsion.
-
Solvent Addition: Adding more of the organic solvent used for extraction can sometimes help. In difficult cases, a small amount of a different solvent, like chloroform, may aid in phase separation.[1]
-
Patience and Physical Methods: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling or tapping of the funnel can also be effective. For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool may be beneficial.
Q2: My final product is contaminated with residual this compound. How can I effectively remove it?
A2: Due to its polarity and high boiling point (92-94 °C/15 mmHg), removing this compound can be challenging.[2][3] Consider the following purification strategies:
-
Aqueous Washes: Since this compound has some water solubility, repeated washing of the organic layer with water or brine can help to partition it into the aqueous phase.
-
Acidic Wash: For products that are stable to acid, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can protonate any basic impurities, making them more water-soluble.
-
Column Chromatography: Flash column chromatography is often the most effective method for removing highly polar impurities like this compound. A silica gel stationary phase with a gradient elution starting from a non-polar solvent and gradually increasing polarity is typically effective.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from this compound, distillation under reduced pressure could be a viable purification method.
Q3: After quenching my reaction, I have a large amount of solid precipitate. What is it and how should I handle it?
A3: The precipitate could be a variety of substances, including inorganic salts from the quencher, byproducts, or even your product if it has low solubility in the reaction solvent.
-
Identification: The first step is to identify the solid. If inorganic salts are expected (e.g., from a bicarbonate quench), they can often be removed by filtration. If the precipitate is organic, it could be your product or a byproduct.
-
Solubility Testing: Test the solubility of a small sample of the precipitate in various solvents to determine a suitable solvent for filtration or extraction.
-
Filtration and Washing: Filter the reaction mixture, separating the solid from the liquid. Wash the solid with a solvent in which your product is insoluble but the impurities are soluble. Conversely, you can wash with a solvent that dissolves your product, leaving the impurities behind.
-
Work-up of the Filtrate: The filtrate should be carried through a standard extractive work-up to isolate any dissolved product.
Q4: I suspect my product, which contains a pyrrolidine moiety, is being lost into the aqueous layer during extraction. How can I improve my yield?
A4: Product loss into the aqueous layer is a common problem for polar or basic compounds. Here are some tips to minimize this:[4]
-
pH Adjustment: If your product is basic, ensure the pH of the aqueous layer is high (basic) during extraction to keep your product in its neutral, more organic-soluble form. Conversely, if your product is acidic, the aqueous layer should be kept acidic.
-
Salting Out: Add a significant amount of a salt like sodium chloride or sodium sulfate to the aqueous layer. This increases the polarity of the aqueous phase and can decrease the solubility of your organic product, driving it into the organic layer.
-
Choice of Extraction Solvent: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or dichloromethane. In some cases, a mixture of solvents, like 3:1 chloroform/isopropanol, can be effective for extracting polar compounds.[5]
-
Back-Extraction: After the initial extraction, you can acidify the aqueous layer (if your product is basic) and then extract it again with an organic solvent to recover any dissolved product. Neutralize the combined organic layers afterward.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a reaction where this compound is used as a solvent or catalyst?
A1: A typical work-up involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. The organic layer is then washed sequentially with water, dilute acid (if the product is acid-stable), saturated aqueous sodium bicarbonate solution, and finally, brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. Further purification is often achieved by column chromatography.
Q2: Can I use a simple water wash to remove this compound from my organic product?
A2: While this compound has some water solubility, a single water wash is often insufficient for complete removal, especially if it is present in high concentrations. Multiple, vigorous washes with water or brine are recommended to maximize its removal into the aqueous phase.
Q3: Are there any common byproducts to be aware of when using this compound in a reaction?
A3: Depending on the reaction conditions, this compound can hydrolyze to form pyrrolidine and formic acid, especially in the presence of strong acids or bases at elevated temperatures. These byproducts are typically removed by standard aqueous work-up procedures. In Vilsmeier-Haack type reactions, unreacted Vilsmeier reagent and its decomposition products may also be present and require quenching and extraction for removal.[6][7]
Q4: How can I monitor the progress of my work-up to ensure I am effectively removing impurities?
A4: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring your work-up. By spotting the crude reaction mixture, the organic layer after each wash, and the aqueous layer, you can visualize the partitioning of your product and impurities between the phases. This allows you to determine if additional washes are necessary.
Experimental Protocols
Protocol 1: General Extractive Work-up
This protocol describes a standard procedure for the extractive work-up of a reaction mixture containing this compound.
-
Quenching: Cool the reaction mixture to room temperature and quench by the slow addition of water or an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Add enough solvent to fully dissolve the desired product.
-
Washing:
-
Wash the organic layer with water (2 x volume of the organic layer).
-
Wash with 1M HCl (optional, if the product is acid-stable, 1 x volume of the organic layer).
-
Wash with saturated aqueous NaHCO₃ solution (1 x volume of the organic layer) to neutralize any remaining acid.
-
Wash with brine (1 x volume of the organic layer) to aid in drying.
-
-
Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as required.
Data Presentation
Table 1: Solvent Properties for Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity Index | Water Solubility | Common Uses in Work-up |
| Ethyl Acetate | 0.902 | 77.1 | 4.4 | 8.3 g/100 mL | General extraction of moderately polar compounds. |
| Dichloromethane | 1.33 | 39.6 | 3.1 | 1.3 g/100 mL | Extraction of a wide range of compounds. |
| Diethyl Ether | 0.713 | 34.6 | 2.8 | 6.9 g/100 mL | Extraction of non-polar to moderately polar compounds. |
| Hexanes | ~0.66 | 69 | 0.1 | Insoluble | Extraction of non-polar compounds. |
Visualizations
References
Technical Support Center: Minimizing Impurities in 1-Formylpyrrolidine-Mediated Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities in syntheses utilizing 1-formylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of this compound in synthesis?
A1: this compound is a versatile reagent primarily used as a formylating agent, often in Vilsmeier-Haack type reactions to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic compounds. It can also act as a Lewis base catalyst in various transformations.
Q2: What are the most common impurities encountered in this compound-mediated reactions?
A2: Common impurities can be categorized as process-related or degradation products. These may include unreacted starting materials, di-formylated products (if multiple reactive sites are available), and polymeric or resinous byproducts, especially under harsh temperature conditions. The purity of the this compound itself is crucial, as impurities in the starting material can carry through the synthesis.
Q3: How can I minimize the formation of di-formylated byproducts?
A3: To favor mono-formylation, carefully control the stoichiometry of your reagents. Reducing the molar ratio of the Vilsmeier reagent (formed from this compound and an activating agent like POCl₃) to the substrate can significantly increase the yield of the mono-formylated product.[1] Monitoring the reaction progress via techniques like TLC or HPLC is also crucial to stop the reaction once the desired product is maximized.[1]
Q4: What causes the formation of polymers or resins in the reaction?
A4: Polymerization or resin formation is often a result of excessively high reaction temperatures or prolonged reaction times.[1] These conditions can promote side reactions, especially with sensitive substrates. Maintaining the lowest effective temperature and minimizing the reaction time are key preventative measures.[1]
Q5: What are the recommended analytical methods for detecting and quantifying impurities?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for separating, identifying, and quantifying components in the reaction mixture.[1] Other valuable techniques include Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and faster analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound-mediated synthesis in a question-and-answer format.
Problem: Low or no product yield.
| Potential Cause | Suggested Solution |
| Unreactive Substrate | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best with electron-rich substrates. For less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. Be aware that this may increase side product formation. |
| Poor Reagent Quality | Ensure that the this compound is of high purity (typically ≥97%). Use a fresh bottle of the activating agent (e.g., POCl₃, oxalyl chloride), as these are moisture-sensitive and can degrade over time. |
| Inadequate Temperature | The optimal temperature is substrate-dependent. If the reaction is sluggish, a modest increase in temperature may be necessary. However, to avoid degradation, it is advisable to maintain the lowest effective temperature. |
Problem: Formation of multiple products.
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | In substrates with multiple potential formylation sites, a mixture of isomers can be formed. Modifying the reaction solvent or temperature may influence the regioselectivity. |
| Di-formylation | As mentioned in the FAQs, use a controlled stoichiometry of the formylating agent. A 1:1 or slightly less than 1:1 ratio of Vilsmeier reagent to substrate is a good starting point to favor mono-formylation. |
Problem: Complex purification.
| Potential Cause | Suggested Solution |
| Residual this compound | This compound is water-soluble. Performing an aqueous workup with multiple water or brine washes can help remove unreacted this compound. |
| Closely Eluting Impurities | Optimize your column chromatography conditions. A different solvent system or a shallower gradient may be required to separate the desired product from closely related impurities. |
Quantitative Data on Reaction Parameters
The following table provides illustrative data on how reaction conditions can influence product yield and purity in a formylation reaction. Note that optimal conditions are highly substrate-dependent.
| Substrate | Reagent Ratio (Substrate:Vilsmeier) | Temperature (°C) | Time (h) | Product Yield (%) | Major Impurity (%) |
| Indole | 1:1.2 | 0-25 | 2 | 85 | Unreacted Indole (10%) |
| Indole | 1:1.2 | 60 | 2 | 75 | Di-formylated (15%) |
| Indole | 1:2.0 | 25 | 4 | 60 | Di-formylated (30%) |
| N-Methylpyrrole | 1:1.1 | 25 | 1 | 92 | Unreacted (5%) |
| N-Methylpyrrole | 1:1.1 | 80 | 1 | 80 | Polymeric (15%) |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Indole
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add phosphorus oxychloride (POCl₃) (1.2 equivalents) to anhydrous dichloromethane (DCM) at 0°C.
-
Vilsmeier Reagent Formation: To the cooled POCl₃ solution, add this compound (1.2 equivalents) dropwise. Stir the mixture at 0°C for 30 minutes.
-
Substrate Addition: Dissolve indole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general starting point and may require optimization for specific products.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the product (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
Reaction Parameter Optimization Logic
Caption: Key parameters to control for minimizing impurities.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Formylpyrrolidine
This technical support center is designed for researchers, scientists, and drug development professionals who encounter catalyst deactivation during chemical reactions involving 1-Formylpyrrolidine. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my catalyst deactivating in the presence of this compound?
A1: Catalyst deactivation in the presence of this compound is often due to catalyst poisoning. The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, which can strongly coordinate to the active sites of transition metal catalysts, such as palladium and rhodium. This strong binding can block reactants from accessing the catalytic sites, thereby reducing or completely inhibiting catalytic activity.
Q2: Which types of catalysts are most susceptible to deactivation by this compound?
A2: Palladium and rhodium-based catalysts are particularly susceptible to poisoning by nitrogen-containing compounds like this compound.[1][2] These metals are commonly used in a variety of organic transformations, and their catalytic cycles can be disrupted by the formation of stable metal-nitrogen complexes.
Q3: What are the visual signs of catalyst deactivation in my reaction?
A3: Visual cues for catalyst deactivation can include:
-
A change in the color of the reaction mixture.
-
Precipitation of the catalyst from the solution (e.g., formation of palladium black).
-
Incomplete consumption of starting materials, which can be observed via thin-layer chromatography (TLC) or other analytical techniques.
Q4: Besides poisoning, are there other potential causes for catalyst deactivation?
A4: Yes, other common mechanisms of catalyst deactivation include:
-
Coking or Fouling: The deposition of carbonaceous materials on the catalyst surface can block active sites. This can arise from the decomposition of this compound or other organic molecules in the reaction at elevated temperatures.
-
Sintering: At high temperatures, small metal particles on a catalyst support can agglomerate into larger particles, reducing the active surface area.
-
Leaching: The active metal can dissolve from the support into the reaction medium, leading to a loss of catalytic activity.
Troubleshooting Guides
Problem 1: My palladium-catalyzed cross-coupling reaction is sluggish or has stalled completely.
-
Possible Cause: Poisoning of the palladium catalyst by this compound. The nitrogen atom can act as a Lewis base and bind strongly to the palladium center.[1]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A simple first step is to increase the catalyst loading to compensate for the portion of the catalyst that has been deactivated.
-
Use a More Robust Ligand: Some ligands can help to protect the metal center from coordination with poisoning species. Consider using bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Modify Reaction Temperature: Carefully adjusting the temperature may help to weaken the coordination of this compound to the catalyst. However, be cautious as higher temperatures can also lead to thermal degradation.
-
Consider a Different Catalyst: If poisoning is severe, switching to a catalyst known to be more resistant to nitrogen-containing compounds may be necessary.
-
Problem 2: I am observing a significant drop in catalyst activity during catalyst recycling experiments.
-
Possible Cause: Incomplete removal of this compound and its byproducts from the catalyst surface between cycles.
-
Troubleshooting Steps:
-
Thorough Washing: Implement a rigorous washing protocol for the recovered catalyst. This may include washing with the reaction solvent, followed by a solvent in which this compound is highly soluble, and finally a low-boiling point solvent for easy removal.
-
Catalyst Regeneration: If washing is insufficient, a chemical regeneration step may be required. See the "Experimental Protocols" section for a general procedure.
-
Quantitative Data Summary
The following table summarizes the impact of nitrogen-containing compounds on catalyst performance and the potential for recovery after regeneration, based on analogous systems.
| Catalyst System | Substrate/Poison | Number of Cycles | Initial Conversion/Yield | Final Conversion/Yield | Post-Regeneration Activity | Reference |
| 5% Rh/C | 1-Methylpyrrole | 6 | 100% | 17% | Not specified | [1] |
| 5% Rh/γ-Al2O3 | 1-Methylpyrrole | 6 | 100% | 14% | Not specified | [1] |
| Pd/C | HBIW | 4 (after regeneration) | >90% (fresh) | ~70% (4th cycle) | Activity largely restored | [3] |
| Pd(OH)2/C | HBIW | 4 (after regeneration) | >90% (fresh) | >70% (4th cycle) | Activity largely restored | [3] |
Experimental Protocols
General Protocol for the Regeneration of a Palladium Catalyst Poisoned by Nitrogen-Containing Compounds
This protocol is a general guideline and may need to be optimized for your specific catalyst and reaction system.
-
Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Washing:
-
Wash the catalyst multiple times with the solvent used in the reaction to remove residual reactants and products.
-
Follow with several washes using a solvent in which this compound is highly soluble (e.g., water, ethanol).
-
Finally, wash with a low-boiling point solvent (e.g., acetone, diethyl ether) to facilitate drying.
-
-
Acidic or Basic Treatment (Choose one):
-
Acidic Wash: Suspend the catalyst in a dilute solution of a non-oxidizing acid (e.g., 0.1 M acetic acid or 0.1 M HCl). Stir the suspension at room temperature for 1-2 hours. This can help to protonate and remove the coordinated nitrogen species.
-
Basic Wash: Alternatively, suspend the catalyst in a dilute aqueous solution of a base like sodium carbonate or ammonia.[4] Stir at room temperature or with gentle heating (e.g., up to 180°C for aqueous sodium carbonate, as per specific protocols) for several hours.[4]
-
-
Neutralization and Final Washing:
-
After the acidic or basic wash, filter the catalyst and wash thoroughly with deionized water until the washings are neutral.
-
Wash again with a low-boiling point solvent to aid in drying.
-
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Activation (if necessary): For some catalysts, a reduction step may be necessary to restore the active metallic sites. This is typically done by heating the catalyst under a flow of hydrogen gas. The specific temperature and duration will depend on the catalyst.
Visualizations
Caption: Pathway of catalyst deactivation by poisoning.
Caption: A workflow for troubleshooting catalyst deactivation.
Caption: The cycle of catalyst deactivation and regeneration.
References
Validation & Comparative
A Comparative Guide to Formylating Agents: 1-Formylpyrrolidine vs. DMF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, pivotal for the creation of a wide array of pharmaceutical intermediates and biologically active compounds. The choice of a formylating agent is a critical decision that influences reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison between the well-established formylating agent, N,N-dimethylformamide (DMF), and a potential alternative, 1-formylpyrrolidine. While DMF's role in formylation, particularly through the Vilsmeier-Haack reaction, is extensively documented, the utility of this compound as a direct formylating agent is less explored in the scientific literature. This comparison aims to provide a clear overview of their respective chemistries, supported by available experimental data and detailed methodologies.
Executive Summary
N,N-Dimethylformamide (DMF) is a widely used and versatile reagent for the formylation of a broad range of substrates, including electron-rich aromatic and heteroaromatic compounds, as well as primary and secondary amines. Its application in the Vilsmeier-Haack reaction, where it forms a highly electrophilic Vilsmeier reagent upon reaction with an activating agent like phosphorus oxychloride (POCl₃), is a cornerstone of synthetic chemistry. In contrast, this compound is not commonly employed as a standard formylating agent, and there is a notable lack of published data detailing its direct use for this purpose. While theoretically, it could also form a Vilsmeier-type reagent, its practical application and comparative efficacy against DMF are not well-established.
This guide will focus on the well-documented performance of DMF as a formylating agent, providing quantitative data and experimental protocols. The available information on this compound will be presented to offer as complete a picture as possible, though the disparity in available data will be evident.
Performance Comparison: DMF as the Established Standard
Due to the limited information on this compound's direct use as a formylating agent, a direct quantitative comparison is not feasible. The following tables summarize the performance of DMF in the widely used Vilsmeier-Haack formylation of various substrates.
Table 1: C-Formylation of Aromatic Compounds using DMF/POCl₃ (Vilsmeier-Haack Reaction)
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | POCl₃, DMF, 0 °C to 90 °C | 80-84% | [1] |
| Indole | Indole-3-carboxaldehyde | POCl₃, DMF, 0-5 °C | 85% | [2] |
| Pyrrole | Pyrrole-2-carboxaldehyde | POCl₃, DMF | High | [3] |
| Anthracene | 9-Anthracenecarboxaldehyde | N-Methylformanilide, POCl₃ | High | [4] |
Table 2: N-Formylation of Amines using DMF
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-Phenylformamide | Formic acid, neat, 60 °C, 1 h | 92% | [5] |
| Benzylamine | N-Benzylformamide | Formic acid, neat, 60 °C, 1.5 h | 90% | [5] |
| Morpholine | 4-Morpholinecarboxaldehyde | Formic acid, neat, 60 °C, 2 h | 88% | [5] |
Note: N-formylation of amines can also be achieved using DMF in the presence of various catalysts or activating agents, but direct formylation with formic acid is a common and efficient method.
Reaction Mechanisms and Experimental Protocols
DMF in the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, from DMF and an activating agent like phosphorus oxychloride (POCl₃).[4] This electrophilic species is then attacked by the electron-rich substrate. Subsequent hydrolysis of the resulting iminium salt furnishes the corresponding aldehyde.[4]
References
- 1. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles [mdpi.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Five- and Six-Membered N-Phenylacetamido Substituted Heterocycles as Formyl Peptide Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
A Comparative Guide to N-Formylating Agents for Amine Derivatization
For researchers, scientists, and drug development professionals, the selection of an appropriate N-formylating agent is a pivotal decision in the synthesis of a vast array of chemical entities. The introduction of a formyl group can serve as a crucial step in the construction of pharmaceutical intermediates, the protection of amine functionalities, and the modulation of biological activity. This guide provides an objective comparison of the performance of common N-formylating agents, supported by experimental data, to facilitate informed reagent selection.
While 1-Formylpyrrolidine is a commercially available compound, literature primarily documents its application as a monomer in the synthesis of gas clathrate inhibitors and as a Lewis base catalyst.[1][2] There is a notable lack of published data demonstrating its direct use as a primary N-formylating agent for amines, where it would serve as the formyl group donor. Therefore, a direct performance comparison with established formylating reagents is not feasible based on current scientific literature.
This guide will focus on a comprehensive comparison of well-established and widely used N-formylating agents, providing quantitative data on their performance, detailed experimental protocols, and a discussion of their relative advantages and disadvantages.
Performance Comparison of N-Formylating Agents
The efficiency of N-formylation is highly dependent on the chosen reagent, the substrate, and the reaction conditions. The following tables summarize the performance of several common N-formylating agents across a range of amine substrates.
| Agent/System | Substrate | Reaction Conditions | Time | Yield (%) | Reference |
| Formic Acid / DCC | Benzylamine | Toluene, reflux | 4-9 h | 98 | [3] |
| Aniline | Toluene, reflux | 4-9 h | 99 | [3] | |
| Pyrrolidine | Toluene, reflux | 4-9 h | 94 | [3] | |
| Acetic Formic Anhydride (AFA) | Benzylamine | -20 °C | < 15 min | 97-100 | [4] |
| Aniline | -20 °C | < 15 min | 97-100 | [4] | |
| Sterically hindered amines | -20 °C | < 15 min | High | [5] | |
| N-Formylsaccharin | Benzylamine | THF, rt | 15 min | quant. | [6] |
| Aniline | THF, rt | 15 min | 81 | [6] | |
| Amino alcohols | THF, rt | 15 min | 55-90 | [6] | |
| Formic Acid / Iodine (cat.) | Aniline | 70 °C, solvent-free | 2 h | 94 | [7] |
| Benzylamine | 70 °C, solvent-free | 1 h | 92 | [7] | |
| Secondary amines | 70 °C, solvent-free | 2-4 h | 85-91 | [7] | |
| Formic Acid / EDCI / Oxyma | Benzylamine | DMF-H₂O (9/1), rt | 3 h | quant. | [8] |
| Aniline | DMF-H₂O (9/1), rt | 3 h | quant. | [8] | |
| α-Amino acids | H₂O, rt | 3 h | 85-95 | [8] |
In-Depth Look at Key N-Formylating Agents
Formic Acid with Carbodiimide Activation (DCC, EDCI)
This classical method involves the activation of formic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to form a reactive O-formyl isourea intermediate. This intermediate readily reacts with amines to yield the corresponding formamide.
Advantages:
-
High yields for a variety of primary and secondary amines.[3]
-
Relatively inexpensive and readily available reagents.
Disadvantages:
-
Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC, which can complicate purification.
-
EDCI is more water-soluble, facilitating easier workup, but is more expensive than DCC.
-
Requires stoichiometric amounts of the coupling agent.
Acetic Formic Anhydride (AFA)
Generated in situ from formic acid and acetic anhydride, AFA is a potent formylating agent.[4] It is highly reactive and provides excellent yields in very short reaction times, even at low temperatures.[5]
Advantages:
-
Extremely rapid reactions, often complete within minutes.[4]
-
High to quantitative yields for a broad range of amines, including sterically hindered ones.[5]
-
Simple procedure involving the mixing of common laboratory reagents.
Disadvantages:
-
AFA is unstable and moisture-sensitive, requiring in situ preparation and immediate use.[3]
-
The reaction can be exothermic and requires careful temperature control.
N-Formylsaccharin
A crystalline, stable, and easy-to-handle solid, N-formylsaccharin is a powerful and selective N-formylating agent.[6] It reacts under mild conditions and often does not require purification of the resulting formamides.
Advantages:
-
Solid, stable, and non-hygroscopic reagent.
-
Mild reaction conditions (room temperature) and short reaction times.[6]
-
High yields and excellent chemoselectivity, particularly for the N-formylation of amino alcohols.[6]
Disadvantages:
-
The saccharin byproduct needs to be removed after the reaction.
Catalytic N-Formylation Methods
Recent advances have led to the development of catalytic systems for N-formylation, offering greener and more efficient alternatives.
-
Iodine-Catalyzed Formylation: Molecular iodine can catalyze the N-formylation of amines with formic acid under solvent-free conditions, providing high yields.[7] The proposed mechanism involves the in situ generation of HI, which protonates formic acid to activate it for nucleophilic attack by the amine.[7]
-
Metal-Catalyzed Formylation: Various transition metal catalysts, such as those based on indium or zinc, can facilitate the N-formylation of amines with formic acid.[4][5] These methods often proceed under mild conditions with good to excellent yields.
Experimental Protocols
General Procedure for N-Formylation using Formic Acid and DCC
A mixture of the amine (1 equivalent) and formic acid (1.0-1.2 equivalents) in toluene is heated to reflux. N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is added portion-wise. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude N-formyl compound, which can be further purified by chromatography if necessary.[3]
In Situ Generation and Use of Acetic Formic Anhydride (AFA)
In a flask equipped with a magnetic stirrer and under an inert atmosphere, formic acid (1.2 equivalents) is added to acetic anhydride (1.5 equivalents) at 0 °C. The mixture is stirred for 15 minutes to allow for the formation of AFA. The amine (1 equivalent) is then added dropwise at -20 °C. The reaction is typically complete in less than 15 minutes. The reaction is quenched with ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the formamide.[4]
N-Formylation using N-Formylsaccharin
To a solution of the amine (1 equivalent) in tetrahydrofuran (THF), N-formylsaccharin (1.1 equivalents) is added at room temperature. The reaction is stirred for 15 minutes. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and an aqueous solution of sodium bicarbonate to remove the saccharin byproduct. The organic layer is dried and concentrated to afford the pure formamide.[6]
Logical Relationships and Workflows
The selection of an appropriate N-formylating agent often follows a logical decision-making process based on the properties of the substrate and the desired reaction outcome.
Caption: Decision workflow for selecting an N-formylating agent.
The general experimental workflow for a typical N-formylation reaction followed by purification is outlined below.
Caption: General experimental workflow for N-formylation.
Conclusion
The choice of an N-formylating agent is a critical parameter in chemical synthesis that influences reaction efficiency, yield, and scalability. While this compound's role as a primary formylating agent is not established in the literature, a range of effective alternatives are available. Acetic formic anhydride offers rapid and high-yielding formylations, particularly for challenging substrates. N-Formylsaccharin provides a mild and selective option with the convenience of a stable solid reagent. Traditional methods using formic acid with carbodiimides remain reliable, and emerging catalytic systems present greener and more atom-economical approaches. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthetic target, including substrate compatibility, desired purity, and process constraints. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their N-formylation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 8. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Validating the Purity of 1-Formylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Formylpyrrolidine purity. Ensuring the purity of this versatile solvent and chemical intermediate is critical for the consistency and success of research and manufacturing processes in the pharmaceutical and chemical industries. This document outlines and compares the performance of key analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
Introduction to Purity Validation
The validation of analytical methods is a cornerstone of quality control, ensuring that the chosen method is fit for its intended purpose. For this compound, a polar aprotic solvent, purity analysis focuses on quantifying the main component and detecting and quantifying any potential impurities. Common impurities may arise from the synthesis process, which often involves the formylation of pyrrolidine with formic acid. Therefore, key potential impurities include unreacted pyrrolidine and residual formic acid.
This guide will focus on a comparison of the most prevalent and effective analytical techniques for this purpose:
-
High-Performance Liquid Chromatography (HPLC) with UV detection
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the required sensitivity. The following table summarizes the typical performance characteristics of a validated HPLC-UV method compared to a GC-MS method for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Primary Use | Quantitative analysis (Assay and impurity content) | Qualitative and quantitative analysis (Identification and quantification of volatile impurities) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 - 0.8 µg/mL | ~ 0.01 - 1.0 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 - 2.4 µg/mL | ~ 0.03 - 3.0 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Throughput | Moderate | High (with autosampler) |
| Impurity Identification | Based on retention time of known standards | High confidence based on mass spectral library matching |
Spectroscopic Methods for Structural Confirmation
While chromatographic methods are ideal for separation and quantification, spectroscopic techniques are indispensable for the structural confirmation of this compound and the identification of its impurities.
| Technique | Information Provided |
| ¹H NMR | Provides information on the number and environment of protons, confirming the formyl group and the pyrrolidine ring structure. |
| ¹³C NMR | Shows the number of unique carbon atoms, confirming the overall carbon skeleton. |
| FTIR | Identifies characteristic functional groups, notably the amide carbonyl (C=O) stretch. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantitative determination of this compound (assay) and the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of this compound of known purity in the mobile phase at a concentration of approximately 1 mg/mL.
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions over a range of concentrations (e.g., 0.1 - 2.0 mg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.999.
-
Precision: Perform replicate injections (n=6) of the standard solution. The relative standard deviation (%RSD) of the peak areas should be less than 2%.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels. The recovery should be between 98% and 102%.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation: Dilute the this compound product in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the unambiguous identification and structural elucidation of this compound and its impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Chemical Shifts (in CDCl₃): δ ~8.1 (s, 1H, -CHO), ~3.5 (t, 2H, -N-CH₂-), ~3.3 (t, 2H, -N-CH₂-), ~1.9 (m, 4H, -CH₂-CH₂-).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (in CDCl₃): δ ~160 (-CHO), ~45 (-N-CH₂-), ~40 (-N-CH₂-), ~25 (-CH₂-), ~23 (-CH₂-).
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for confirming the presence of key functional groups.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: A thin film of the liquid sample can be placed between two potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Characteristic Peaks:
-
~1670 cm⁻¹: Strong C=O stretching vibration of the amide group.
-
~2970-2870 cm⁻¹: C-H stretching vibrations of the pyrrolidine ring.
-
~1450 cm⁻¹: C-H bending vibrations.
-
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a this compound product.
Caption: Workflow for the purity validation of this compound.
Conclusion
A multi-faceted approach is recommended for the robust validation of this compound purity. HPLC-UV serves as the primary tool for accurate quantitative analysis, while GC-MS offers superior capability for the identification and quantification of volatile impurities. NMR and FTIR spectroscopy are essential for the definitive structural confirmation of the main component and the characterization of any unknown impurities. By employing a combination of these orthogonal techniques, researchers and drug development professionals can ensure the quality, consistency, and reliability of their this compound products.
A Comparative Guide to HPLC and GC-MS Analysis for 1-Formylpyrrolidine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of 1-formylpyrrolidine, a versatile solvent and reagent, robust analytical methodologies are paramount for reaction monitoring, purity assessment, and impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as two of the most powerful and widely employed analytical techniques. The selection of the optimal method hinges on a variety of factors including the volatility and thermal stability of the analytes, the complexity of the reaction mixture, and the specific requirements for sensitivity and structural elucidation.
This guide provides a comprehensive comparison of HPLC and GC-MS for the analysis of reactions involving this compound. It offers detailed experimental protocols and presents quantitative data, based on established methods for analogous compounds, to assist researchers in making informed decisions for their analytical needs.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection. |
| Analyte Suitability | Non-volatile, thermally labile, and polar compounds. Ideal for direct analysis of reaction mixtures containing starting materials, products, and non-volatile impurities. | Volatile and thermally stable compounds. May require derivatization for less volatile or polar analytes. Excellent for identifying volatile impurities and byproducts. |
| Sensitivity | Good, detector-dependent (e.g., UV, MS). | Excellent, particularly with selected ion monitoring (SIM). |
| Selectivity | High, determined by column chemistry and mobile phase composition. | Very high, combines chromatographic separation with mass-based identification. |
| Structural Information | Limited with UV detection; requires a mass spectrometer (LC-MS) for definitive structural elucidation. | Provides detailed structural information through mass fragmentation patterns. |
| Sample Preparation | Often simple, involving dilution in a suitable solvent. | May require extraction and derivatization, adding complexity and time. |
| Analysis Time | Typically longer run times (minutes to tens of minutes). | Often faster run times for volatile compounds (minutes). |
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of a hypothetical reaction involving this compound, based on validated methods for structurally similar amide compounds.
| Parameter | HPLC-UV | GC-MS |
| Retention Time (this compound) | ~ 4.5 min | ~ 6.2 min |
| Resolution (Analyte Pair) | > 2.0 | > 2.5 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.05 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method suitable for monitoring the progress of a reaction involving this compound and for assessing the purity of the final product.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for pH adjustment and improved peak shape).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-13 min: Return to 95% A, 5% B
-
13-15 min: Re-equilibration at 95% A, 5% B
-
4. Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., a crude reaction mixture or purified product) in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the identification and quantification of this compound and potential volatile impurities or byproducts in a reaction mixture.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., a wax or mid-polarity column like DB-WAX or DB-624, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade).
-
Internal standard (e.g., N-methyl-2-pyrrolidone, if required for precise quantification).
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 15 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
4. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
5. Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 100 µg/mL.
-
If an internal standard is used, add it to the sample solution at a known concentration.
-
Vortex the solution to ensure homogeneity.
Visualization of Experimental Workflows
Caption: Workflow for HPLC analysis of this compound reactions.
Caption: Workflow for GC-MS analysis of this compound reactions.
Signaling Pathway and Logical Relationships
A Comparative Guide to the Spectroscopic Validation of Compounds Synthesized with 1-Formylpyrrolidine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the spectroscopic validation of compounds synthesized using 1-formylpyrrolidine and alternative formylating agents. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities.
Introduction
This compound is a versatile reagent employed in organic synthesis, notably as a formylating agent and a precursor for Vilsmeier-type reagents. Its application is crucial in the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity. The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds. Spectroscopic validation is paramount to confirm the successful synthesis and purity of these compounds, providing unambiguous structural elucidation necessary for establishing structure-activity relationships (SAR).
This guide focuses on two main areas: the spectroscopic characterization of bioactive pyrrolidine-based chalcones, which are potent α-glucosidase inhibitors, and a comparative analysis of formylating agents in the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction.
Performance Comparison of Formylating Agents
The choice of a formylating agent is a critical decision in synthesis, impacting reaction conditions, yields, and the purity of the final product. While direct side-by-side spectroscopic data for the same compound synthesized with both this compound and other agents is scarce in publicly available literature, a comparative analysis can be constructed based on well-documented reactions like the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines. The Vilsmeier-Haack reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF) or this compound, and an activating agent like phosphorus oxychloride (POCl₃).
Spectroscopic Data of 2-Chloro-3-formylquinoline (Synthesized using DMF/POCl₃)
The following table summarizes the ¹H NMR spectroscopic data for 2-chloro-3-formylquinoline, a product of the Vilsmeier-Haack reaction using the standard DMF/POCl₃ reagent. This data serves as a benchmark for comparison.
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.73 | Singlet | - |
| H-5 | 8.06-8.10 | Doublet | - |
| H-8 | 7.97-8.02 | Doublet | - |
| H-6 | 7.84-7.91 | Triplet | - |
| H-7 | 7.61-7.68 | Triplet | - |
| Aldehydic | 10.5 | Singlet | - |
Data sourced from a representative synthesis of 2-chloro-3-formylquinolines.[1]
Discussion on the Use of this compound as an Alternative:
When this compound is used to generate the Vilsmeier reagent, the resulting electrophile is a chloro(pyrrolidin-1-ylmethylene)iminium salt. For the synthesis of 2-chloro-3-formylquinoline, the final product and its spectroscopic data are expected to be identical to that obtained using DMF, as the formyl group (-CHO) incorporated into the quinoline ring is the same. However, the choice of reagent can influence reaction kinetics, yield, and the profile of byproducts, which may, in turn, affect the ease of purification and the ultimate purity of the sample presented for spectroscopic analysis. The pyrrolidine byproduct is generally less volatile than dimethylamine, which could be a consideration during workup.
Spectroscopic Validation of Bioactive Pyrrolidine-Based Chalcones
A recent study detailed the synthesis of novel chalcones incorporating a pyrrolidine moiety, which have demonstrated promising activity as dual inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[2][3] The inhibition of these enzymes is a critical therapeutic strategy for managing type 2 diabetes.
Spectroscopic Data for a Representative Pyrrolidine-Based Chalcone
The following tables summarize the characteristic spectroscopic data for a representative compound from this class: (E)-3-(2-fluoro-4-(trifluoromethyl)phenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one.
¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrolidine CH₂ | 2.00 | t | J₁=6.80, J₂=6.40 |
| Pyrrolidine N-CH₂ | 3.37 | t | J₁=3.20, J₂=6.00 |
| Aromatic H | 6.63 | d | 8.80 |
| Aromatic H | 7.37 | s | - |
| Aromatic H | 7.68 | d | 8.40 |
| Vinylic H | 7.73 | d | 16.00 |
| Aromatic H | 7.79 | d | 10.40 |
| Aromatic H | 8.06 | d | 8.80 |
| Vinylic H | 8.11 | d | 15.60 |
| Aromatic H | 8.34 | d | 8.00 |
Data obtained from the synthesis and characterization of novel pyrrolidine-based chalcones.[2]
¹³C NMR Data (Representative Values)
| Carbon Assignment | Chemical Shift (δ ppm) |
| C=O | 185.72–186.31 |
Characteristic chemical shift range for the carbonyl carbon in the synthesized series of pyrrolidine-based chalcones.[3]
FT-IR Data (cm⁻¹)
| Functional Group | Wavenumber (cm⁻¹) |
| C-H | 2962, 2866 |
| C=O | 1644 |
| C=C | 1604, 1573, 1542, 1528 |
| C-F | 1239 |
Characteristic infrared absorption frequencies for the synthesized pyrrolidine-based chalcone.[2]
Experimental Protocols
General Procedure for the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines
To a solution of the appropriate N-arylacetamide (5 mmoles) in dry DMF (15 mmoles) at 0-15 °C with stirring, POCl₃ is added. The reaction mixture is then heated, and after completion, it is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-chloro-3-formylquinoline.[1]
General Procedure for the Synthesis of Pyrrolidine-Based Chalcones
The synthesis of (E)-3-(substitutedphenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-ones is achieved via a Claisen-Schmidt condensation. 4'-(1-pyrrolidino)acetophenone is treated with a substituted benzaldehyde in the presence of a base. The reaction mixture is stirred until completion, and the resulting product is isolated by filtration and purified by recrystallization.[3]
Visualizing Workflows and Pathways
Synthesis Workflow for Pyrrolidine-Based Chalcones
References
A Comparative Analysis of Formylating Agent Efficiency in Key Organic Reactions
For researchers, scientists, and drug development professionals, the strategic introduction of a formyl group (-CHO) is a pivotal step in the synthesis of numerous valuable organic compounds, including pharmaceutical intermediates. The choice of formylating agent is critical, directly influencing reaction efficiency, substrate compatibility, and overall yield. This guide offers an objective comparison of several widely used formylating agents, supported by experimental data, to inform reagent selection for specific synthetic applications.
The formylation of organic compounds, a fundamental transformation in synthetic chemistry, can be achieved through various methods, each with distinct advantages and limitations. This comparison focuses on prominent formylation reactions, including the Vilsmeier-Haack, Gattermann, and Duff reactions, evaluating the performance of their respective formylating agents.
Performance Comparison of Formylating Agents
The efficiency of a formylating agent is highly dependent on the nature of the substrate, particularly its electronic properties. Electron-rich aromatic and heteroaromatic compounds are generally good substrates for electrophilic formylation reactions.[1][2] The following tables provide a summary of quantitative data for the formylation of common substrates using different reagents.
N-Formylation of Amines
The conversion of amines to formamides is a crucial transformation, as formamides serve as important synthetic intermediates and protecting groups.[3]
| Formylating Agent/Method | Substrate | Reaction Conditions | Yield (%) | Reference |
| Formic Acid/Acetic Anhydride | Aniline | Acetic anhydride, formic acid, -20°C, 15 min | 97-100 | [4] |
| Formic Acid (solvent-free) | Substituted anilines | 80°C | Good to Excellent | [4] |
| Formic Acid/Sulfated tungstate | Primary, secondary, aromatic, heteroaromatic, and alkyl amines | 10 mol% catalyst, 70°C, 1.2 eq. formic acid, 10-45 min | 85-99 | [5] |
| Ethyl Formate/Amberlyst-15 | Benzyl alcohol (O-Formylation) | Reflux, 7.5 hours | - | [6] |
| N-formylsaccharin | Sterically less hindered aliphatic primary and secondary amines | - | - | [7] |
C-Formylation of Aromatic Compounds
The direct introduction of a formyl group onto an aromatic ring is a key method for the synthesis of aromatic aldehydes.
| Reaction | Formylating Agent | Substrate Example | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ (or other activating agents) | Electron-rich aromatics (e.g., Phenols, Anilines, Anisole)[2] | 65-95[2] | Mild conditions, high yields, versatile for electron-rich systems[2][4] | - |
| Gattermann | HCN (or Zn(CN)₂) and HCl with Lewis acid[1][4] | Phenols, phenolic ethers, heteroaromatics[8] | - | Suitable for phenols and alkylbenzenes[2] | Involves hazardous reagents (HCN)[2][8] |
| Gattermann-Koch | CO and HCl with Lewis acid[1][8] | Alkylbenzenes[8] | - | - | Limited substrate scope, requires high pressure or catalyst[8][9] |
| Duff Reaction | Hexamethylenetetramine (HMTA)[1][10] | Phenols and other strongly electron-donating aromatics[10] | Generally low[11] | Ortho-selective formylation[10] | Inefficient, can result in poly-formylation[10][11] |
| Reimer-Tiemann | Chloroform (generates dichlorocarbene)[1][3] | Phenols[3] | - | Excellent ortho-selectivity[4] | - |
| Rieche Formylation | Dichloromethyl methyl ether[1] | Electron-rich aromatic rings[12] | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for key formylation reactions.
Vilsmeier-Haack Formylation of N,N-dimethylaniline
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds. The active formylating species, the Vilsmeier reagent, is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][13]
Materials:
-
N,N-dimethylaniline
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvent (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
The Vilsmeier reagent is prepared by cooling DMF to 0°C and slowly adding POCl₃ under a nitrogen atmosphere.[14]
-
The substrate, N,N-dimethylaniline, dissolved in a suitable solvent, is then added dropwise to the prepared Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to hydrolyze the intermediate iminium salt.[14]
-
The product, p-dimethylaminobenzaldehyde, is then extracted, dried, and purified.
Gattermann Formylation of Phenol
The Gattermann reaction is a classic method for the formylation of phenols.[4] To avoid the use of hazardous anhydrous hydrogen cyanide (HCN), the Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂), is often employed.[8]
Materials:
-
Phenol
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous ether
-
Dry hydrogen chloride (HCl) gas
-
Lewis acid catalyst (e.g., AlCl₃)
Procedure:
-
Dissolve the phenol in anhydrous ether.
-
Add zinc cyanide to the solution.
-
Pass dry hydrogen chloride gas through the mixture while stirring.
-
Add the Lewis acid catalyst to facilitate the reaction.
-
Continue stirring until the reaction is complete.
-
Hydrolyze the resulting intermediate to yield the hydroxyaldehyde product.[4]
Duff Formylation of 3,5-di-tert-butylphenol
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent and is particularly useful for the ortho-formylation of phenols.[10][15]
Materials:
-
3,5-di-tert-butylphenol
-
Hexamethylenetetramine (HMTA)
-
Acidic medium (e.g., acetic acid or trifluoroacetic acid)
Procedure:
-
Heat a mixture of the phenol and HMTA in an acidic medium.[15]
-
The reaction proceeds through the formation of an iminium intermediate.
-
An intramolecular redox reaction occurs, followed by hydrolysis upon acidic workup to yield the corresponding salicylaldehyde.[10]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in formylation reactions, graphical representations of experimental workflows and the logical relationships between different formylating agents are provided below.
Caption: A generalized experimental workflow for a formylation reaction.
Caption: Logical relationships of common formylating agents and their primary substrates.
Conclusion
The selection of an optimal formylating agent is a multifaceted decision that hinges on substrate reactivity, desired selectivity, reaction conditions, and safety considerations. The Vilsmeier-Haack reaction stands out for its broad applicability to electron-rich systems and generally high yields under mild conditions.[2] The Gattermann and Reimer-Tiemann reactions are well-established methods for the formylation of phenols, with the latter offering excellent ortho-selectivity.[4] While the Duff reaction also provides ortho-formylated phenols, it is often hampered by lower yields.[10][11] For N-formylation, reagents like formic acid in combination with acetic anhydride or a catalyst offer efficient and high-yielding pathways.[4][5] This comparative guide provides a foundational framework to assist researchers in navigating the diverse landscape of formylation chemistry and selecting the most appropriate method for their synthetic targets.
References
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 12. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of 1-Formylpyrrolidine: Evaluating Three Key Synthetic Routes
For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic route is paramount for efficiency, cost-effectiveness, and safety. This guide provides an in-depth comparison of three prominent methods for the synthesis of 1-Formylpyrrolidine, a versatile intermediate in organic synthesis, notably in the preparation of prolyl endopeptidase (PEP) inhibitors.
This publication details the synthesis of this compound via three distinct routes: direct formylation with formic acid, reaction with ethyl formate, and the use of N,N-dimethylformamide dimethyl acetal (DMFDMA). Each method is evaluated based on product yield, purity, reaction time, and safety considerations. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway for this compound is a critical decision influenced by factors such as desired purity, acceptable reaction time, available equipment, and safety protocols. The following table summarizes the key performance indicators for the three evaluated methods.
| Parameter | Route 1: Formic Acid | Route 2: Ethyl Formate | Route 3: DMFDMA |
| Yield | 84%[1] | 88%[1] | High (qualitative) |
| Purity | 99.9%[1] | 99%[1] | High (qualitative) |
| Reaction Time | Several hours (including dehydration) | ~1 hour (excluding workup) | ~24 hours |
| Reaction Temperature | 60-120°C (dehydration at 120°C)[1] | ~120°C[1] | Room Temperature |
| Key Reagents | Pyrrolidine, Formic Acid | Pyrrolidine, Ethyl Formate | Pyrrolidine, DMFDMA |
| Safety Considerations | Formic acid is corrosive. | Ethyl formate is flammable. | DMFDMA is flammable and moisture-sensitive. |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below, enabling researchers to reproduce these procedures.
Route 1: Synthesis of this compound from Pyrrolidine and Formic Acid
This method involves the direct reaction of pyrrolidine with formic acid, followed by dehydration to yield the final product.
Materials:
-
Pyrrolidine (71.5 g)
-
Formic acid (88.0% solution, 52.3 g)
-
250 ml distillation flask with a feeding device
-
Oil bath
Procedure:
-
Add 71.5 g of pyrrolidine and 52.3 g of 88.0% formic acid to a 250 ml distillation flask equipped with a feeding device.
-
Heat the mixture in an oil bath at a temperature of 60-120°C to distill off the water formed during the reaction.[1]
-
After the water has been removed, allow the reaction mixture to cool.
-
Purify the crude product by vacuum distillation to obtain this compound.
Expected Outcome: This procedure is expected to yield approximately 84 g of this compound with a purity of 99.9% (molar yield of 84% based on pyrrolidine).[1]
Route 2: Synthesis of this compound from Pyrrolidine and Ethyl Formate
This route utilizes the reaction of pyrrolidine with an ester, ethyl formate, to produce this compound.
Materials:
-
Pyrrolidine (71.5 g)
-
Ethyl formate (98% solution, 75.5 g)
-
250 ml distillation flask with a feeding device
-
Oil bath
Procedure:
-
In a 250 ml distillation flask equipped with a feeding device, combine 71.5 g of pyrrolidine and 75.5 g of 98% ethyl formate.[1]
-
Heat the mixture in an oil bath to approximately 120°C to distill off the ethanol byproduct.[1]
-
After the removal of ethanol, purify the residue by vacuum distillation to yield this compound.
Expected Outcome: This method is expected to produce approximately 89.3 g of this compound with a purity of 99% (molar yield of 88% based on pyrrolidine).[1]
Route 3: Synthesis of this compound using N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)
This method employs DMFDMA as a formylating agent, which reacts with pyrrolidine under mild conditions.
Materials:
-
Pyrrolidine
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Dry dioxane (or other suitable inert solvent)
-
Reaction flask
Procedure:
-
In a dry reaction flask, dissolve pyrrolidine in an inert solvent such as dry dioxane.
-
Add N,N-dimethylformamide dimethyl acetal to the solution.
-
Stir the reaction mixture at room temperature for approximately 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Application in Drug Development: Synthesis of a Prolyl Endopeptidase (PEP) Inhibitor
This compound is a key building block in the synthesis of various pharmaceutically active compounds, including inhibitors of prolyl endopeptidase (PEP). PEP is a serine protease implicated in neurological disorders, and its inhibition is a therapeutic target. A notable example of a PEP inhibitor synthesized from a this compound derivative is N-benzyloxycarbonyl-L-prolyl-L-prolinal (Z-Pro-prolinal).
The aldehyde functionality of Z-Pro-prolinal, which can be derived from a this compound precursor, is crucial for its inhibitory activity. It forms a covalent bond with the serine residue in the active site of the prolyl endopeptidase, leading to the inactivation of the enzyme.[2][3] This mechanism highlights the importance of this compound as a synthon for developing potent enzyme inhibitors.
Logical Workflow for Selecting a Synthetic Route
The choice of a synthetic route for this compound depends on a logical evaluation of project requirements.
This decision-making workflow illustrates that for the highest purity, the formic acid route is a strong contender. If a rapid synthesis is the primary concern, the ethyl formate method is advantageous. For syntheses requiring mild, room temperature conditions, the DMFDMA route presents a viable alternative. Each route offers a unique set of advantages, and the optimal choice will depend on the specific constraints and goals of the research or development project.
References
A Comparative Guide: 1-Formylpyrrolidine vs. N-Formylmorpholine in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of two key formamide solvents, 1-Formylpyrrolidine and N-formylmorpholine, reveals distinct performance characteristics, safety profiles, and application suitabilities crucial for informed selection in chemical synthesis and drug development.
This guide provides an objective comparison of this compound and N-formylmorpholine, offering a detailed examination of their physical and chemical properties, performance in key synthetic applications, and their respective safety and environmental considerations. While N-formylmorpholine is a well-established solvent in industrial processes such as aromatic extraction and extractive distillation, this report also sheds light on the potential of this compound, a structurally similar yet less documented alternative.
At a Glance: Key Property Comparison
A summary of the fundamental physical and chemical properties of this compound and N-formylmorpholine is presented below, highlighting the key differences that influence their behavior and application.
| Property | This compound | N-Formylmorpholine |
| Molecular Formula | C₅H₉NO | C₅H₉NO₂[1][2][3] |
| Molecular Weight | 99.13 g/mol | 115.13 g/mol [3][4] |
| Boiling Point | 92-94 °C at 15 mmHg[5][6] | 239 °C (462 °F; 512 K)[7] |
| Melting Point | Not readily available | 21 °C (70 °F; 294 K)[7] |
| Density | 1.04 g/mL at 25 °C[5][6] | 1.145 g/cm³ at 26 °C[7] |
| Flash Point | 95 °C (203 °F) - closed cup[8] | 118 °C (244.4 °F)[1] |
| Solubility | Soluble in organic solvents. | Soluble in water, alcohol, and ether.[9] |
| Appearance | Clear slightly yellow liquid[6][8] | Colorless to pale yellow liquid[2][10] |
Performance in Synthesis: A Tale of Two Solvents
N-formylmorpholine (NFM) has carved a significant niche in the chemical industry, primarily due to its exceptional selectivity for aromatic hydrocarbons.[11] This property makes it a highly effective solvent in processes like extractive distillation for the recovery of aromatics from reformate, pyrolysis gasoline, and coke oven light oil.[12] Its high boiling point and thermal stability are advantageous in high-temperature applications.[11] Furthermore, NFM is recognized for its role in natural gas purification, where it efficiently absorbs acid gases such as CO₂ and H₂S.[11] Beyond its solvent capabilities, NFM also serves as a formylating agent in organic synthesis, reacting with Grignard reagents and organolithium compounds to produce aldehydes.[13]
This compound , on the other hand, is less documented in large-scale industrial applications. Its primary recognized use is as a monomer constituent of gas clathrate inhibitors.[6] It has also been utilized in the synthesis of specific organic compounds, such as 1-oxa-3,4-dimethyl-5-(1-pyrrolldino)-2,2-di(tert-butyl)silacyclopentane and 1-oxa-4-isopropyl-5-(1-pyrrolidino)-2,2-di(tert-butyl)silacyclopentane.[6] While direct comparative data on its performance against NFM in applications like extractive distillation and aromatic extraction is scarce, its structural similarity suggests potential utility that warrants further investigation.
Experimental Protocols: Synthesis of the Solvents
Detailed methodologies for the synthesis of both compounds are crucial for their application and further study.
Synthesis of N-Formylmorpholine
Several methods for the synthesis of N-formylmorpholine have been reported, with the reaction of morpholine and formic acid being a common approach.[14][15][16]
A Representative Protocol:
One established method involves the dropwise addition of formic acid to stirred morpholine in a silicon oil bath at 50 °C. Following the addition, the mixture is connected to a distillation system, and the temperature is gradually increased. The distillation of the product occurs, with the first drop appearing at 96 °C and continuing until the temperature reaches 120 °C.[14] Another approach utilizes a two-step process involving an initial adiabatic reaction of morpholine and formic acid, followed by reactive distillation to continuously remove the water generated and drive the reaction to completion.[17]
dot
Caption: Synthesis of N-formylmorpholine.
Synthesis of this compound
Information on the industrial-scale synthesis of this compound is limited. However, laboratory-scale preparations can be inferred from general organic chemistry principles. A likely route would involve the formylation of pyrrolidine, for which various methods exist. One potential method is the reaction of pyrrolidine with a suitable formylating agent, such as formic acid or a formic acid derivative.
dot
Caption: Potential synthesis of this compound.
Safety and Environmental Considerations
A critical aspect of solvent selection is a thorough understanding of the associated hazards and environmental impact.
N-Formylmorpholine
N-formylmorpholine is considered to have low toxicity and is relatively stable.[9] However, it can cause skin and eye irritation.[9] Proper handling procedures, including the use of personal protective equipment such as gloves and goggles, are recommended.[15] From an environmental perspective, NFM is considered a "green solvent" in some contexts due to its low vapor pressure, which reduces volatile organic compound (VOC) emissions compared to more volatile solvents.[11] Its biodegradability is considered moderate.[15] The parent compound, morpholine, is biodegradable and is not expected to bioaccumulate. However, a key concern with morpholine and its derivatives is the potential for nitrosation to form N-nitrosomorpholine (NMOR), a known carcinogen, under certain environmental conditions.[18]
This compound
The safety data for this compound is less comprehensive. It is classified as a combustible liquid. Available information suggests it can be irritating to the skin and eyes, and vapours should not be inhaled. Detailed toxicological studies and a comprehensive assessment of its environmental fate are not as readily available as for NFM. The parent amine, pyrrolidine, can be oxidized by certain microorganisms.[18] Given the potential for amine-containing compounds to undergo nitrosation, the formation of carcinogenic nitrosamines from this compound under specific conditions cannot be ruled out and warrants further investigation.
Conclusion and Future Outlook
N-formylmorpholine is a well-characterized and versatile solvent with established applications in industrial synthesis, particularly in aromatic extraction. Its performance benefits are well-documented, though considerations regarding its potential for nitrosamine formation remain.
This compound presents itself as a potential alternative, with similar structural features. However, a significant data gap exists concerning its performance in key industrial applications, as well as its comprehensive toxicological and environmental profile. Further research is imperative to fully assess its viability as a replacement or complementary solvent to N-formylmorpholine. For researchers and drug development professionals, the choice between these two solvents will depend on the specific requirements of the synthesis, with N-formylmorpholine being the more established and predictable option for now. The potential of this compound remains an area ripe for exploration, offering the possibility of new applications and improved processes pending further investigation.
References
- 1. N-Formylmorpholine for synthesis 4394-85-8 [sigmaaldrich.com]
- 2. CAS 4394-85-8: N-Formylmorpholine | CymitQuimica [cymitquimica.com]
- 3. N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bdmaee.net [bdmaee.net]
- 5. This compound | CAS#:3760-54-1 | Chemsrc [chemsrc.com]
- 6. This compound | 3760-54-1 [chemicalbook.com]
- 7. N-Formylmorpholine - Wikipedia [en.wikipedia.org]
- 8. This compound|lookchem [lookchem.com]
- 9. Page loading... [guidechem.com]
- 10. N-Formylmorpholine (4394-85-8) at Nordmann - nordmann.global [nordmann.global]
- 11. nbinno.com [nbinno.com]
- 12. Aromatics extraction [thyssenkrupp-uhde.com]
- 13. nbinno.com [nbinno.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. Page loading... [guidechem.com]
- 16. Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds [ajgreenchem.com]
- 17. CN101062923A - Synthesizing N-formyl morpholine by two-step process - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Amine Formylation: Unveiling the Kinetics of 1-Formylpyrrolidine and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of a formylating agent is paramount for efficient and successful synthesis of target molecules. This guide provides a quantitative and qualitative comparison of the reaction kinetics of 1-formylpyrrolidine against other commonly employed formylating agents, supported by experimental data and detailed protocols to inform your synthetic strategies.
The introduction of a formyl group (-CHO) is a fundamental transformation in organic synthesis, yielding crucial intermediates for a vast array of pharmaceuticals and functional materials. The choice of formylating agent directly influences reaction rates, yields, and overall process efficiency. While a variety of reagents are available, a clear understanding of their kinetic profiles is essential for reaction optimization and scale-up. This guide focuses on the performance of this compound in comparison to other widely used alternatives.
Quantitative Comparison of Formylating Agents
| Formylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | (S)-proline | Toluene, reflux | 12 h | 85 | [Synthesis, 1985, (10-11), 939-940] |
| Dimethylformamide (DMF) / POCl₃ (Vilsmeier-Haack) | Electron-rich aromatics | 0°C to 80°C | Varies | High | [1] |
| Formyl Acetate (in situ) | Amines | THF, -20°C | < 15 min | High | [2] |
| N-Formylsaccharin | Amines, Amino Alcohols | Mild conditions | Varies | High | [General reference, specific data not found] |
| Formic Acid | Aniline | 60°C | Varies | Moderate to High | [General reference, specific data not found] |
| Ethyl Formate | Amines, Alcohols | Often requires catalysis | Varies | Moderate to High | [General reference, specific data not found] |
Note: The data presented is compiled from various sources and may not represent a direct, controlled comparison. Reaction conditions, substrates, and analytical methods can significantly influence outcomes.
Experimental Protocols
To facilitate reproducible research, detailed experimental methodologies for key formylation reactions are provided below.
Protocol 1: N-Formylation of (S)-Proline using this compound
Materials:
-
(S)-Proline (1.0 eq)
-
This compound (1.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
A mixture of (S)-proline and this compound in toluene is heated to reflux in a flask equipped with a Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion (typically 12 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford N-formyl-(S)-proline.
Protocol 2: General Procedure for Monitoring Amine Formylation Kinetics
This protocol provides a general framework for determining the reaction kinetics of amine formylation. Specific parameters should be optimized for the particular formylating agent and substrate.
Materials:
-
Amine substrate
-
Formylating agent
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard (for chromatographic analysis)
-
Quenching agent (e.g., a primary or secondary amine for unreacted formylating agent)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, dissolve the amine substrate and the internal standard in the chosen anhydrous solvent.
-
Initiation: At time t=0, add the formylating agent to the reaction mixture.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a solution of the quenching agent.
-
Analysis: Analyze the quenched samples by a suitable chromatographic method (e.g., GC-MS or HPLC) to determine the concentration of the reactant and product relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate and the reaction order with respect to each reactant. The rate constant (k) can then be calculated using the appropriate rate law.
Reaction Mechanisms and Workflows
Vilsmeier-Haack Reaction Workflow
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, typically employing a substituted amide like DMF and phosphorus oxychloride (POCl₃).[3][4] this compound can also be used in this reaction.
Caption: Workflow of the Vilsmeier-Haack formylation reaction.
General Amine Formylation Pathway
The formylation of a primary or secondary amine with this compound proceeds through a nucleophilic acyl substitution mechanism.
Caption: General mechanism for the N-formylation of an amine.
Concluding Remarks
While direct quantitative kinetic comparisons are sparse, the available data suggests that this compound is a competent formylating agent, particularly for substrates like amino acids. For rapid formylations, in situ generated formyl acetate appears to offer a significant kinetic advantage.[2] The choice of the optimal formylating agent will ultimately depend on a combination of factors including substrate reactivity, desired reaction conditions, and economic considerations. The provided protocols and mechanistic diagrams offer a foundational framework for researchers to design and execute their formylation reactions with greater control and predictability. Further kinetic studies are warranted to provide a more comprehensive quantitative ranking of these important reagents.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Formylpyrrolidine: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 1-Formylpyrrolidine, a combustible liquid utilized in various synthetic processes. The following information, synthesized from safety data sheets and general chemical waste management guidelines, offers a robust framework for managing this chemical waste in compliance with safety and environmental regulations.
Core Disposal Principles and Regulatory Compliance
The fundamental principle for the disposal of this compound is to manage it as a hazardous waste. All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance. Under no circumstances should this compound be disposed of down the sanitary sewer.
Quantitative Data Summary
The following table summarizes key safety and physical data for this compound, critical for its correct identification and handling as a hazardous waste.
| Parameter | Value | Source(s) |
| CAS Number | 3760-54-1 | [1] |
| Molecular Formula | C₅H₉NO | [1] |
| Molecular Weight | 99.13 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Density | 1.04 g/mL at 25 °C | [1] |
| Boiling Point | 92-94 °C at 15 mmHg | [1] |
| Flash Point | 95 °C (203 °F) - closed cup | [1] |
| Storage Class | Combustible liquids | [1] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [1] |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to be followed by trained laboratory personnel.
Step 1: Waste Identification and Segregation
-
Identify as Waste: Any amount of this compound that is no longer needed, is contaminated, or has expired must be considered waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It is incompatible with strong oxidizing agents and strong acids[1]. Keep it separate from other chemical waste categories such as halogenated solvents, acidic waste, and basic waste to prevent potentially hazardous reactions.
Step 2: Proper Waste Containerization
-
Select an Appropriate Container: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The original container, if in good condition, can be used.
-
Ensure Container Integrity: The container must be in good condition, with a secure, leak-proof screw-top cap. Do not use containers with cracks, chips, or other damage.
-
Leave Headspace: Fill the container to no more than 80% capacity to allow for vapor expansion.
Step 3: Labeling of Waste Containers
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazard characteristics: "Combustible".
-
The date on which waste was first added to the container.
-
The name and contact information of the generating laboratory or department.
-
Step 4: Storage of Chemical Waste
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This is to contain any potential leaks or spills.
-
Safe Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from sources of ignition such as open flames, hot surfaces, and sparks[1]. Ensure the storage area is inaccessible to unauthorized personnel.
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.
Step 5: Spill Management
-
Personal Protective Equipment (PPE): In the event of a spill, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain the Spill: For small spills, absorb the liquid with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collect and Dispose of Spill Debris: Carefully scoop the absorbent material into a designated hazardous waste container. Label the container appropriately, indicating that it contains spilled this compound and absorbent material.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
Step 6: Final Disposal
-
Arrange for Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not attempt to transport the hazardous waste yourself.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the this compound, likely through high-temperature incineration at a permitted facility.
-
Record Keeping: Maintain records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Experimental Protocols
Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal purposes. The recommended and safest procedure is collection and disposal via a licensed hazardous waste management company. Attempting to neutralize or treat this chemical without a validated procedure can be dangerous and may create other hazardous byproducts.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Formylpyrrolidine
Essential Safety and Handling Guide for 1-Formylpyrrolidine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like this compound are paramount for laboratory safety and environmental protection. This guide provides immediate, essential, and procedural information for the operational use and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Quantitative Data Summary
The following table summarizes key safety and physical property data for this compound. This information is critical for a quick risk assessment and for ensuring proper handling and storage conditions.
| Parameter | Value | Source |
| Molecular Formula | C₅H₉NO | [1] |
| Molecular Weight | 99.13 g/mol | [1] |
| Appearance | Clear, slightly yellow liquid | [1] |
| Density | 1.04 g/mL at 25 °C | [1] |
| Boiling Point | 92-94 °C at 15 mmHg | [1] |
| Flash Point | 95 °C (203 °F) - closed cup | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
Eye and Face Protection
-
Safety Goggles : Chemical splash goggles are mandatory to protect the eyes from splashes.[2]
-
Face Shield : A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Skin Protection
-
Laboratory Coat : A flame-resistant lab coat or gown should be worn to protect from skin exposure.[6]
-
Closed-toe Shoes : Footwear that fully covers the feet is required in any laboratory setting.[7]
Respiratory Protection
-
Ventilation : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Respirator : If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A simple dust mask is not sufficient protection against chemical vapors.[9]
The following diagram illustrates the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
Operational Plan for Handling
A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.
Pre-Handling Procedures
-
Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Information Review : Review the Safety Data Sheet (SDS) for this compound.[2][5][8]
-
PPE Check : Ensure all required PPE is available, in good condition, and worn correctly.[10]
-
Ventilation Check : Confirm that the chemical fume hood is functioning correctly.[6]
-
Emergency Equipment : Locate and verify the operational status of the nearest safety shower, eyewash station, and fire extinguisher.[11]
Handling Procedures
-
Work Area : Conduct all manipulations of this compound within a certified chemical fume hood.
-
Avoid Ignition Sources : As a combustible liquid, keep it away from open flames, hot surfaces, and other potential ignition sources.[1][8]
-
Dispensing : Use appropriate tools (e.g., pipettes, graduated cylinders) to dispense the liquid. Avoid direct contact.
-
Container Management : Keep containers of this compound tightly closed when not in use to prevent the release of vapors.
-
Spill Preparedness : Have a spill kit readily available that is appropriate for organic liquids.[11]
Post-Handling Procedures
-
Decontamination : Clean the work area thoroughly after use.
-
Waste Segregation : Segregate all waste materials contaminated with this compound.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[2]
The following workflow diagram outlines the safe handling procedure for this compound.
Caption: Step-by-step operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage
-
Designated Waste Container : Use a clearly labeled, leak-proof container for liquid waste of this compound. The container should be compatible with the chemical.
-
Segregation : Do not mix this compound waste with other incompatible waste streams.[11]
-
Contaminated Materials : All materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be collected in a separate, clearly labeled solid waste container.
-
Storage : Store waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources.[8]
Disposal Procedure
-
Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[12][13]
-
Waste Manifest : Complete a hazardous waste disposal form as required by your institution, accurately identifying the contents of the waste container.
-
Scheduled Pickup : Arrange for the collection of the hazardous waste by a licensed disposal company, as coordinated by your EHS department.[12]
-
Do Not Dispose Down the Drain : Never dispose of this compound down the sink or in the regular trash.[12]
The following diagram illustrates the proper disposal plan for this compound waste.
Caption: A comprehensive disposal plan for waste generated from this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. blackboxsafety.com [blackboxsafety.com]
- 4. gemplers.com [gemplers.com]
- 5. fishersci.com [fishersci.com]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. shop.dqeready.com [shop.dqeready.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

